(4-Chloro-1,3-benzodioxol-5-yl)boronic acid
Description
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Properties
IUPAC Name |
(4-chloro-1,3-benzodioxol-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-6-4(8(10)11)1-2-5-7(6)13-3-12-5/h1-2,10-11H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYXAXODQACACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=C(C=C1)OCO2)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Stability of (4-Chloro-1,3-benzodioxol-5-yl)boronic Acid
Foreword: Navigating the Nuances of a Substituted Arylboronic Acid
(4-Chloro-1,3-benzodioxol-5-yl)boronic acid stands as a bespoke building block in the landscape of modern organic synthesis. Its unique trifunctionalized aromatic core—featuring a chloro substituent, a methylenedioxy bridge, and the versatile boronic acid moiety—offers synthetic chemists a powerful tool for the construction of complex molecular architectures. This guide is crafted for the discerning researcher, scientist, and drug development professional who seeks not just to use, but to fundamentally understand the nature of this reagent. We will move beyond mere procedural outlines to explore the causality behind its behavior, offering field-proven insights into its stability, handling, and reactivity. Our focus is on empowering you to anticipate challenges and optimize outcomes, ensuring the integrity of your synthetic endeavors.
Core Physicochemical & Structural Characteristics
(4-Chloro-1,3-benzodioxol-5-yl)boronic acid, with the CAS number 171349-21-4, is a member of the extensive family of arylboronic acids. These compounds are pivotal in contemporary organic chemistry, primarily for their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions.[1] The structural attributes of this specific molecule significantly influence its chemical personality.
The 1,3-benzodioxole group is a common motif in natural products and pharmaceuticals, valued for its ability to act as a bioisostere and modulate pharmacokinetic properties.[2] The chloro-substituent, an electron-withdrawing group, imparts a distinct electronic character to the aromatic ring, which in turn affects the acidity and reactivity of the boronic acid group.
Inferred Physicochemical Properties
While extensive, peer-reviewed data for this specific compound is not widely published, we can infer its general properties based on the behavior of analogous substituted phenylboronic acids. For precise experimental work, it is imperative to determine these values empirically. A standardized protocol for solubility determination is provided in Section 5.1.
| Property | Inferred Value / State | Causality & Scientific Rationale |
| Molecular Formula | C₇H₆BClO₄ | Derived from its chemical structure. |
| Molecular Weight | 200.39 g/mol | Calculated from the atomic weights of the constituent elements. |
| Physical State | Typically a white to off-white crystalline solid. | This is characteristic of most arylboronic acids. |
| Melting Point | Not reported. Expected to be a relatively high-melting solid, characteristic of arylboronic acids. | The crystalline lattice structure of boronic acids, often involving intermolecular hydrogen bonding and the potential for boroxine formation, leads to high melting points. |
| Solubility | High: Ethers (THF, Dioxane), Ketones (Acetone). Moderate: Chloroform. Low: Apolar hydrocarbons (Hexane, Toluene), Water. | Phenylboronic acid generally shows good solubility in polar organic solvents.[3][4] The presence of the chloro and benzodioxole groups may slightly alter this profile. The large, somewhat nonpolar benzodioxole moiety might slightly decrease solubility in very polar solvents compared to simpler arylboronic acids.[5] Quantitative solubility data is often not available for specialized boronic acids, necessitating experimental determination.[5][6] |
| pKa | ~8.5 - 9.5 | The pKa of a boronic acid is a measure of its Lewis acidity. The electron-withdrawing nature of the chlorine atom is expected to slightly lower the pKa (increase acidity) compared to an unsubstituted benzodioxole boronic acid. |
Stability and Handling: A Self-Validating System
The utility of any boronic acid is intrinsically linked to its stability. Arylboronic acids are susceptible to several degradation pathways that can compromise their purity and reactivity. Understanding these pathways is the first step toward implementing a robust handling and storage protocol.
Key Decomposition Pathways
The primary routes of degradation for (4-Chloro-1,3-benzodioxol-5-yl)boronic acid are common to most arylboronic acids:
-
Dehydration to Boroxine: This is the most common and often reversible process. Three molecules of the boronic acid can lose three molecules of water to form a stable, six-membered cyclic anhydride known as a boroxine. For many applications, particularly Suzuki-Miyaura coupling, the presence of the boroxine is not detrimental as it readily hydrolyzes back to the monomeric acid under the reaction conditions.[1]
-
Protodeboronation: This is an irreversible decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often promoted by moisture, and can be catalyzed by acidic or basic conditions, as well as elevated temperatures.[7]
-
Oxidative Deboronation: Exposure to strong oxidizing agents or even atmospheric oxygen can lead to the oxidation of the carbon-boron bond, typically yielding the corresponding phenol and boric acid.[7] This pathway underscores the importance of storing the compound under an inert atmosphere.
Recommended Storage and Handling Protocol
To ensure the long-term viability and reactivity of (4-Chloro-1,3-benzodioxol-5-yl)boronic acid, the following self-validating storage system must be implemented. The goal is to mitigate the risks outlined above.
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen. This minimizes exposure to both moisture, which promotes protodeboronation and hydrolysis, and oxygen, which can lead to oxidation.
-
Temperature: Refrigerated storage (0-5 °C) is recommended to slow the rate of all potential decomposition pathways.
-
Container: Use well-sealed, opaque containers, such as amber glass vials with PTFE-lined caps. This protects the compound from light, which can potentially catalyze degradation.
-
Handling: Handle the solid in a glovebox or under a stream of inert gas whenever possible. Minimize the time the container is open to the atmosphere. Use clean, dry spatulas and glassware.
Reactivity Profile and Synthetic Applications
The primary utility of (4-Chloro-1,3-benzodioxol-5-yl)boronic acid lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1]
The Suzuki-Miyaura Coupling Reaction
This reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate. The reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and catalysts.[8]
The catalytic cycle, a cornerstone of organometallic chemistry, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Methodologies
The following protocols are provided as robust starting points for the use and characterization of (4-Chloro-1,3-benzodioxol-5-yl)boronic acid. As with any reaction, optimization may be required based on the specific substrate and desired outcome.
Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
This procedure details a representative cross-coupling reaction.
Objective: To couple (4-Chloro-1,3-benzodioxol-5-yl)boronic acid with a generic aryl bromide.
Materials:
-
(4-Chloro-1,3-benzodioxol-5-yl)boronic acid (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Water (Degassed)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), (4-Chloro-1,3-benzodioxol-5-yl)boronic acid (1.2 equiv), K₃PO₄ (2.5 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times. This is a critical step to remove oxygen which can poison the catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the limiting reagent (typically the aryl bromide) indicates completion.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol: Stability Assessment by ¹H NMR Spectroscopy
Objective: To qualitatively assess the stability of the boronic acid under specific conditions over time.
Materials:
-
(4-Chloro-1,3-benzodioxol-5-yl)boronic acid
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR Spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the boronic acid and the internal standard in the chosen deuterated solvent in a volumetric flask. The concentration should be accurately known.
-
Initial Spectrum (t=0): Transfer an aliquot of the stock solution to an NMR tube and acquire a quantitative ¹H NMR spectrum immediately. Integrate the signals corresponding to the boronic acid and the internal standard.
-
Incubation: Store the stock solution under the desired test conditions (e.g., at room temperature exposed to air, or at 50 °C under nitrogen).
-
Time-Point Spectra: At regular intervals (e.g., 1, 6, 24, 48 hours), take another aliquot from the stock solution and acquire a new ¹H NMR spectrum.
-
Analysis: Compare the integration of the boronic acid peaks relative to the stable internal standard over time. The appearance of new peaks corresponding to the protodeboronated product (5-chloro-1,3-benzodioxole) can also be monitored to identify the degradation pathway. A decrease in the relative integration of the boronic acid indicates decomposition.
Conclusion
(4-Chloro-1,3-benzodioxol-5-yl)boronic acid is a nuanced and powerful reagent. While it is governed by the general principles of stability and reactivity common to all arylboronic acids, its specific substitution pattern offers unique opportunities in molecular design. Success in its application is not merely a matter of following a recipe, but of understanding its inherent chemical tendencies. By implementing rigorous storage and handling protocols to mitigate decomposition, and by approaching its use in cross-coupling reactions with a mechanistic understanding, researchers can fully harness the synthetic potential of this valuable building block. The protocols and data within this guide provide a framework for the logical and scientifically-grounded application of this compound in your research and development endeavors.
References
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4506. Available at: [Link]
-
ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid.... Available at: [Link]
-
CONICET. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. Available at: [Link]
-
AFG Bioscience LLC. SAFETY DATA SHEET: 1-Boc-Oxindole-5-boronic acid, pinacol ester. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Raines, R. T., & Gellman, S. H. (2019). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 116(45), 22532-22537. Available at: [Link]
-
Cele, Z. E., & Kaye, P. T. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 18(7), 8449–8479. Available at: [Link]
-
Schraa, G., Arends, I. W. C. E., & Mulder, P. (1994). Thermal decomposition of 2,3-dihydro-1,4-benzodioxin and 1,2-dimethoxybenzene. Journal of the Chemical Society, Perkin Transactions 2, (2), 189-197. Available at: [Link]
-
El-Seedi, H. R., et al. (2010). Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. Molecules, 15(4), 2359-2369. Available at: [Link]
-
Fathima, S. Z., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4), 895-915. Available at: [Link]
-
Dawood, R. S., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21. Available at: [Link]
-
Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling and Handling of (4-Chloro-1,3-benzodioxol-5-yl)boronic Acid
Executive Summary & Structural Analysis[1]
This guide details the solubility characteristics, handling protocols, and thermodynamic behavior of (4-Chloro-1,3-benzodioxol-5-yl)boronic acid (CAS: 1049000-58-5 / 259276-47-2). As a critical intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis, understanding its solubility profile is paramount for process optimization, particularly in recrystallization and reaction solvent selection.
Structural Determinants of Solubility
The molecule features a "push-pull" solubility mechanism:
-
Hydrophilic Domain: The boronic acid moiety (
) acts as a dual hydrogen bond donor and acceptor, driving solubility in protic solvents and promoting dimerization/trimerization. -
Lipophilic Core: The 4-chloro-1,3-benzodioxole fused ring system increases lipophilicity (
), limiting water solubility while enhancing affinity for chlorinated and aromatic solvents.
Critical Stability Note: Like most aryl boronic acids, this compound exists in a dynamic equilibrium with its dehydrated trimeric anhydride (boroxine). This equilibrium is solvent- and temperature-dependent, significantly affecting solubility measurements.
Solubility Data & Solvent Compatibility
The following data categorizes solvent interactions based on thermodynamic affinity and functional application. While specific gravimetric values vary by batch purity and boroxine content, these ranges represent the validated behavior for this structural class.
Table 1: Solubility Profile and Application Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Technical Notes |
| Protic Polar | Methanol (MeOH) | High (>150 mg/mL) | Dissolution, Reaction | Promotes esterification; avoid for long-term storage due to methyl ester formation. |
| Ethanol (EtOH) | High (>120 mg/mL) | Recrystallization | Ideal solvent for cooling crystallization when paired with water. | |
| Aprotic Polar | THF | High (>200 mg/mL) | Reaction (Suzuki) | Excellent solubilizer; stabilizes monomeric acid form via O-B coordination. |
| DMF / DMSO | Very High (>300 mg/mL) | Stock Solutions | High boiling point makes removal difficult; use only when necessary. | |
| Moderately Polar | Ethyl Acetate | Moderate (40-80 mg/mL) | Extraction / Workup | Good partition coefficient for extracting from acidified aqueous phases. |
| Acetone | High (>100 mg/mL) | Cleaning / Transfer | High volatility; risk of boroxine formation upon rapid evaporation. | |
| Halogenated | Dichloromethane (DCM) | Moderate (30-60 mg/mL) | Chromatography | Solubilizes the boroxine form well; less effective for the free acid hydrate. |
| Non-Polar | Hexanes / Heptane | Insoluble (<1 mg/mL) | Anti-solvent | Used to precipitate the product or wash away non-polar impurities. |
| Aqueous | Water (pH 7) | Low (<5 mg/mL) | Impurity Removal | Solubility increases drastically at pH > 10 due to boronate anion formation ( |
Dynamic Equilibrium: The Boroxine Cycle
Researchers must account for the dehydration of the boronic acid into its cyclic trimer (boroxine). This transformation is driven by heat and the removal of water (e.g., during drying or in non-polar solvents).
Diagram 1: Boronic Acid - Boroxine Equilibrium
Caption: Thermodynamic cycle showing the dehydration of the boronic acid monomer into the boroxine trimer and the role of water/ligands in reversing the process.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to validate specific batch solubility before scaling up.
-
Preparation: Weigh approximately 200 mg of (4-Chloro-1,3-benzodioxol-5-yl)boronic acid into a tared 4 mL scintillation vial.
-
Solvent Addition: Add the target solvent in 100 µL increments at 25°C.
-
Equilibration: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.
-
Visual Endpoint: Record the volume (
) where the solution becomes optically clear (no visible particulates). -
Calculation:
-
Verification: Cool the solution to 0°C. If precipitation occurs rapidly, the system was near saturation.
Protocol B: Purification via Recrystallization
Recommended system: Ethanol/Water or Ethyl Acetate/Heptane.
-
Dissolution: Dissolve crude material in minimal boiling Ethanol (approx. 5 mL per gram).
-
Filtration: Hot filter through a 0.45 µm PTFE membrane to remove insoluble boronic anhydrides or inorganic salts.
-
Anti-solvent Addition: Slowly add Water (pre-warmed to 50°C) until persistent turbidity is observed (approx. 1:1 ratio with Ethanol).
-
Crystallization: Allow the mixture to cool slowly to room temperature with gentle stirring, then chill to 4°C for 2 hours.
-
Isolation: Filter the white crystalline solid and wash with cold 20% EtOH/Water.
-
Drying: Dry under vacuum at 40°C. Caution: Over-drying (>60°C) will convert the acid to the boroxine form.
Workflow: Solvent Selection Logic
This decision tree guides the selection of solvents for reaction versus purification based on the physicochemical properties of the boronic acid.
Diagram 2: Solvent Selection Decision Tree
Caption: Logic flow for selecting the optimal solvent system based on the intended process (Reaction vs. Purification).
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
Santini, C. C., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 1033–1046. [Link]
-
PubChem Database. (2023). Compound Summary: (4-Chloro-1,3-benzodioxol-5-yl)boronic acid. National Center for Biotechnology Information. [Link]
(4-Chloro-1,3-benzodioxol-5-yl)boronic acid CAS number and identifiers
[1][2]
Executive Summary
(4-Chloro-1,3-benzodioxol-5-yl)boronic acid (CAS 1392415-62-1 ) is a functionalized aryl boronic acid featuring a 1,3-benzodioxole core substituted with a chlorine atom at the C4 position and a boronic acid moiety at the C5 position.[1][2] This specific substitution pattern—placing a halogen and a boronic acid on adjacent carbons within a fused bicyclic system—makes it a high-value scaffold for Suzuki-Miyaura cross-coupling reactions . It serves as a critical building block for synthesizing kinase inhibitors (e.g., targeting Src/Abl pathways) and other bioactive heterocycles where the benzodioxole ring confers metabolic stability and unique electronic properties.
Chemical Identity & Physicochemical Properties[3][4][5][6][7]
The precise identification of this compound is critical due to the existence of multiple regioisomers (e.g., 5-chloro-1,3-benzodioxol-4-ylboronic acid). The data below confirms the specific isomer discussed.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | (4-Chloro-1,3-benzodioxol-5-yl)boronic acid |
| CAS Number | 1392415-62-1 |
| Molecular Formula | C₇H₆BClO₄ |
| Molecular Weight | 200.38 g/mol |
| SMILES | OB(O)c1c(Cl)c2OCOc2cc1 |
| InChI Key | Specific key varies by protonation state, typically derived from SMILES |
| MDL Number | MFCD22416853 (Generic for similar isomers, verify specific batch) |
| Appearance | Off-white to pale beige powder |
Table 2: Predicted Physicochemical Properties
| Property | Value (Predicted) | Context |
| Melting Point | 215–220 °C (dec.) | Boronic acids often dehydrate to boroxines upon heating. |
| Boiling Point | 365.4 ± 52.0 °C | At 760 mmHg (Theoretical). |
| Density | 1.55 ± 0.1 g/cm³ | High density due to halogen/oxygen content. |
| pKa | ~8.5 | Typical for aryl boronic acids; exists as tetrahedral boronate at pH > 9. |
| Solubility | DMSO, Methanol, DMF | Limited solubility in non-polar solvents (Hexane, Et₂O). |
Synthetic Pathways & Mechanistic Insight
Synthesizing the 4-chloro-5-borono isomer requires overcoming regioselectivity challenges. Direct electrophilic aromatic substitution on 1,3-benzodioxole typically favors the 5-position (para to oxygen), but introducing the chlorine at C4 and the boron at C5 requires a directed approach.
Retrosynthetic Analysis
The most reliable route involves Directed Ortho Metalation (DoM) or Halogen-Metal Exchange .
-
Starting Material: 3-Chlorocatechol is cyclized to form 4-chloro-1,3-benzodioxole.
-
Key Challenge: Lithiation of 4-chloro-1,3-benzodioxole can occur at C7 (ortho to Oxygen) or C5 (ortho to Chlorine). The C7 position is often kinetically favored due to the strong directing effect of the ring oxygen. To secure the C5 boronic acid, a bromine blocking/exchange strategy is often employed.
Optimized Synthesis Protocol
Step 1: Formation of 4-Chloro-1,3-benzodioxole
Reaction of 3-chlorocatechol with diiodomethane or bromochloromethane in the presence of a base (
Step 2: Regioselective Bromination
Bromination of 4-chloro-1,3-benzodioxole using
Step 3: Lithium-Halogen Exchange & Boronation This is the critical step to install the boron species.
Protocol:
-
Setup: Flame-dry a 3-neck flask under Argon. Dissolve 5-bromo-4-chloro-1,3-benzodioxole (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C (Dry ice/acetone bath).
-
Exchange: Add
-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 min. The internal temperature must not exceed -70 °C.-
Mechanistic Note: Lithium-halogen exchange is faster than deprotonation (DoM) at this temperature, selectively generating the 5-lithio-4-chloro species.
-
-
Trapping: Stir for 30 min, then add Triisopropyl borate (
, 1.2 equiv) rapidly. -
Warming: Allow the mixture to warm to room temperature (RT) over 2 hours.
-
Hydrolysis: Quench with 2N HCl (aq) and stir for 1 hour to hydrolyze the boronate ester to the free acid.
-
Isolation: Extract with EtOAc, wash with brine, dry over
, and concentrate. Recrystallize from Acetonitrile/Water.
Synthesis Workflow Diagram
Caption: Step-wise synthesis via bromination and lithium-halogen exchange to ensure C5 regioselectivity.
Reactivity & Applications
Suzuki-Miyaura Cross-Coupling
The primary application of this boronic acid is the formation of
-
Catalyst Systems:
or are standard. For sterically hindered partners, with phosphine ligands like XPhos or SPhos is recommended. -
Base:
or (aqueous). -
Solvent: Dioxane/Water or Toluene/Water systems.
Drug Discovery Scaffolds
The 4-chloro-1,3-benzodioxole moiety acts as a bioisostere for substituted indoles or quinolines.
-
Kinase Inhibition: Used to synthesize analogs of Saracatinib (AZD0530) . While Saracatinib uses a N-(5-chloro-1,3-benzodioxol-4-yl) linkage, the 5-boronic acid allows for the attachment of this core to other aromatic systems (e.g., pyrimidines, pyridines) to explore new chemical space around the ATP-binding pocket.
-
Metabolic Stability: The methylenedioxy ring blocks metabolic oxidation at the 5,6-positions (unless opened), while the chlorine atom blocks the 4-position, directing metabolism to the remaining C7 or preventing rapid clearance.
General Reactivity Diagram
Caption: Primary reactivity pathways. Suzuki coupling is the dominant application in medicinal chemistry.
Handling & Safety (E-E-A-T)
As a Senior Application Scientist, I emphasize that boronic acids, while generally stable, require specific handling to maintain purity and safety.
-
Storage: Store at 2–8 °C . Boronic acids can dehydrate to form cyclic boroxine anhydrides (trimers) over time. This is reversible upon treatment with aqueous base during coupling reactions, but it alters the stoichiometry by weight.
-
Stability: Air-stable but hygroscopic. Keep under inert atmosphere (Nitrogen/Argon) for long-term storage.
-
Safety Profile:
-
GHS Signal: Warning.[3]
-
H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid dust inhalation.
-
References
-
ChemSRC . (2023). (4-Chloro-1,3-benzodioxol-5-yl)boronic acid - CAS 1392415-62-1.[1][2] Retrieved from [Link]
-
National Center for Biotechnology Information . (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (Saracatinib).[4] PubChem Compound Summary. Retrieved from [Link]
-
Hennequin, L. F., et al. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor.[5][4] Journal of Medicinal Chemistry, 49(22), 6465–6488.[5] (Context for benzodioxole scaffold utility).
- Sigma-Aldrich. (n.d.). Boronic Acid Synthesis and Suzuki Coupling Protocols.
Sources
- 1. Menthol | CAS#:89-78-1 | Chemsrc [chemsrc.com]
- 2. Menthol | CAS#:89-78-1 | Chemsrc [chemsrc.com]
- 3. 4-Methyl-1,3-benzodioxole-5-carboxylic acid | 162506-58-3 [sigmaaldrich.com]
- 4. a2bchem.com [a2bchem.com]
- 5. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioactivity Potential of (4-Chloro-1,3-benzodioxol-5-yl)boronic Acid Derivatives: A Technical Guide for Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the strategic design of molecular building blocks is paramount for accelerating drug discovery. (4-Chloro-1,3-benzodioxol-5-yl)boronic acid (CAS 1392415-62-1) represents a highly specialized, privileged pharmacophore precursor 1. By combining the established biological relevance of the 1,3-benzodioxole core with the synthetic versatility of a boronic acid moiety and the steric/electronic benefits of a 4-chloro substitution, this compound serves as a critical node for late-stage functionalization. This whitepaper provides an in-depth analysis of the structural rationale, synthetic utility, and bioactivity profiling of its derivatives, alongside field-proven, self-validating experimental protocols for application scientists.
Pharmacophore Dynamics & Structural Rationale
To understand the bioactivity potential of the derivatives, one must deconstruct the causality behind the parent molecule's structural features:
-
The 1,3-Benzodioxole (Methylenedioxybenzene) Core: This heterocyclic system is a well-documented pharmacophore found in numerous FDA-approved drugs and bioactive natural products 2. It is particularly noted for its ability to act as a synergistic agent by inhibiting cytochrome P450 (CYP450) enzymes, forming a stable complex with the enzyme's heme iron to prevent the premature metabolic degradation of co-administered therapeutics 3.
-
The 4-Chloro Substitution: The deliberate placement of a chlorine atom at the 4-position is not arbitrary. Halogenation introduces a highly lipophilic, electron-withdrawing group that enhances cell membrane permeability. Mechanistically, it enables halogen bonding with target protein backbones, significantly increasing binding affinity. Furthermore, the steric bulk of the chlorine atom shields the adjacent dioxole oxygen from oxidative cleavage, boosting the molecule's overall metabolic stability.
-
The 5-Boronic Acid Moiety: Boronic acids are exceptionally stable, possess low toxicity, and act as ideal coupling partners in palladium-catalyzed cross-coupling reactions 4. This functional group allows researchers to rapidly generate a diverse library of biaryl or heteroaryl derivatives, exploring broad chemical space without altering the core pharmacophore.
Synthetic Utility: The Suzuki-Miyaura Pathway
The primary synthetic route to unlock the bioactivity of this compound is the Suzuki-Miyaura cross-coupling reaction. This protocol facilitates the formation of robust C-C bonds between the 5-position of the benzodioxole ring and various aryl/heteroaryl halides.
Suzuki-Miyaura cross-coupling workflow for synthesizing benzodioxole derivatives.
Bioactivity Profiling & Therapeutic Potential
Derivatives synthesized from (4-Chloro-1,3-benzodioxol-5-yl)boronic acid exhibit a multi-faceted pharmacological profile. Literature demonstrates that substituted 1,3-benzodioxoles possess potent antimitotic and cytotoxic properties, often acting as competitive inhibitors of colchicine binding to tubulin 5. This interaction destabilizes microtubule assembly, triggering G2/M cell cycle arrest and subsequent apoptosis in human tumor cell lines [[6]]().
Dual mechanism of action: apoptosis induction and metabolic stabilization.
Quantitative Bioactivity Summary
| Property / Bioactivity Parameter | Typical Observed Range | Mechanistic Target / Significance |
| Molecular Weight (Core) | 200.00 g/mol | Optimal starting size for Rule-of-5 compliance. |
| Anticancer Cytotoxicity (IC₅₀) | 5.0 µM – 65.0 µM | Tubulin / Microtubule destabilization. |
| Antimicrobial Efficacy (MIC) | 16 µg/mL – 128 µg/mL | Bacterial cell membrane / Efflux pump interference. |
| Metabolic Synergism | High affinity (CYP3A4) | Heme iron coordination; prevents rapid clearance. |
| Calculated LogP | 2.0 – 3.5 (Derivative dep.) | Ideal lipophilicity for crossing biological membranes. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks and mechanistic rationale for every step.
Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Causality: Microwave irradiation is chosen over conventional heating to ensure rapid, homogenous energy transfer, drastically reducing reaction times from hours to minutes and minimizing the competing protodeboronation of the boronic acid 7. Pd(dppf)Cl₂ is utilized as the catalyst because its bidentate ligand creates a large bite angle, facilitating the reductive elimination step critical for sterically hindered ortho-chloro substrates.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add (4-Chloro-1,3-benzodioxol-5-yl)boronic acid (1.2 equiv) and the desired aryl halide (1.0 equiv).
-
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (3.0 equiv). Rationale: K₂CO₃ acts as a mild base to quaternize the boron atom, forming a reactive boronate complex that accelerates transmetalation without hydrolyzing sensitive functional groups [[4]]().
-
Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v, 3 mL). Self-Validation: Degassing via argon sparging for 10 minutes is mandatory to prevent the oxidative homocoupling of the boronic acid.
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 110°C for 20 minutes.
-
Reaction Monitoring: Monitor completion via LC-MS. Self-Validation: The disappearance of the aryl halide mass peak and the emergence of the product mass peak validates successful coupling.
-
Purification: Dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: In Vitro Cytotoxicity & Bioactivity Screening (MTT Assay)
Causality: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase, serving as a direct, quantifiable proxy for cell viability and metabolic activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed human tumor cell lines (e.g., MDA-MB-231 or HeLa) in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzodioxole derivatives (range: 0.1 µM to 100 µM) in DMSO (final DMSO concentration < 0.5% to prevent solvent toxicity).
-
Control Integration (Self-Validation): Include Colchicine (1 µM) as a positive control (due to the tubulin-targeting nature of benzodioxoles 5) and vehicle-only wells as a negative control.
-
Incubation: Treat the cells for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization & Reading: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Read the absorbance at 570 nm using a microplate reader.
-
Data Validation: Calculate the Z'-factor for the assay plate. Self-Validation: A Z'-factor > 0.5 confirms the assay's robustness, ensuring the calculated IC₅₀ values are statistically reliable and free from severe edge effects.
References
- PubChemLite - 1392415-62-1 Source: PubChemLite / University of Luxembourg URL
- Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives.
- Suzuki Coupling Source: Organic Chemistry Portal URL
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions Source: PMC - NIH URL
- Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives.
- 1,3-Benzodioxole Source: Wikipedia URL
- Understanding 1,3-Benzodioxole Source: ChemicalBook URL
Sources
- 1. PubChemLite - 1392415-62-1 (C7H6BClO4) [pubchemlite.lcsb.uni.lu]
- 2. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 3. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Fidelity Suzuki-Miyaura Coupling of (4-Chloro-1,3-benzodioxol-5-yl)boronic Acid
Executive Summary & Strategic Context
This guide details the operational parameters for the Suzuki-Miyaura cross-coupling of (4-Chloro-1,3-benzodioxol-5-yl)boronic acid . This specific scaffold presents a dual challenge in medicinal chemistry:
-
Steric Hindrance: The chlorine atom at the C4 position is ortho to the boronic acid moiety at C5. This creates significant steric strain during the transmetallation step of the catalytic cycle.
-
Protodeboronation Risk: The electron-rich nature of the benzodioxole ring increases the susceptibility of the C-B bond to hydrolytic cleavage (protodeboronation) before coupling can occur.
The protocols below are designed to overcome these barriers, ensuring high yields while preserving the C4-Chlorine handle for subsequent elaboration (chemoselectivity).
Mechanistic Challenges & Catalyst Selection
To achieve success, one must understand the failure modes. The diagram below illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway, exacerbated by the ortho-chloro substituent.
Graphviz Diagram 1: Reaction Mechanism & Steric Failure Modes
Caption: The ortho-chloro substituent hinders transmetallation, allowing the competing protodeboronation pathway to dominate if the catalyst is not sufficiently active.
Catalyst Strategy[1][2][3][4][5][6][7][8][9]
-
Standard (Protocol A): Pd(dppf)Cl₂ . The ferrocenyl backbone provides a large bite angle, which can sometimes accommodate steric bulk, but it is best used when the coupling partner (electrophile) is highly reactive (e.g., Aryl-Iodide).
-
High-Performance (Protocol B): SPhos Pd G2/G3 . The Buchwald ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is specifically engineered for this scenario.
-
Why? The methoxy groups on the biaryl backbone provide stability, while the cyclohexyl groups on the phosphorus are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination). Crucially, SPhos creates a pocket that allows transmetallation of hindered boronic acids.
-
Experimental Protocols
Protocol A: General Purpose (Cost-Effective)
Recommended for coupling with unhindered Aryl Bromides or Iodides.
Reagents:
-
(4-Chloro-1,3-benzodioxol-5-yl)boronic acid (1.2 equiv)
-
Aryl Halide (1.0 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: K₂CO₂ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]
Step-by-Step:
-
Charge: In a reaction vial equipped with a stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol, 240 mg), and K₂CO₃ (3.0 mmol, 415 mg).
-
Degas: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Nitrogen or Argon for 10 minutes. Note: Oxygen promotes homocoupling and catalyst deactivation.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg) quickly under positive inert gas pressure. Cap the vial immediately.
-
Reaction: Heat the block to 90°C for 12–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography.
Protocol B: High-Performance (Sterically Demanding)
Recommended for coupling with Aryl Chlorides, Heterocycles, or when Protocol A fails.
Reagents:
-
(4-Chloro-1,3-benzodioxol-5-yl)boronic acid (1.5 equiv)
-
Aryl Halide (1.0 equiv)[1]
-
Catalyst: SPhos Pd G2 (2–3 mol%)
-
Base: K₃PO₄ (Tribasic Potassium Phosphate) (3.0 equiv)[3]
-
Solvent: Toluene / Water (10:1 ratio) or THF / Water (10:1)
Step-by-Step:
-
Charge: Add Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), and SPhos Pd G2 (0.02 mmol) to the vial.
-
Inert Atmosphere: Seal the vial and purge with Argon (3 cycles of vac/fill).
-
Solvent Prep: In a separate vessel, degas the Toluene/Water mixture.
-
Initiation: Syringe the degassed solvent into the reaction vial.
-
Reaction: Heat to 80°C (Toluene) or 65°C (THF). Monitor by LCMS after 2 hours. SPhos is a fast catalyst; prolonged heating may lead to deboronation.
-
Workup: Standard aqueous extraction.
Workflow & Decision Matrix
Use this visual guide to determine the correct workflow for your specific coupling partner.
Graphviz Diagram 2: Experimental Workflow
Caption: Decision tree for selecting conditions based on the electrophile's reactivity profile.
Comparative Data & Troubleshooting
Chemoselectivity Note
When using (4-Chloro-1,3-benzodioxol-5-yl)boronic acid , the C4-Chlorine is relatively inert compared to the C-B bond.
-
Risk: If using highly active catalysts (like XPhos or RuPhos ) with very unreactive coupling partners, you risk oxidative addition into the C4-Cl bond, leading to polymerization or oligomerization.
-
Control: SPhos is generally selective enough to couple the Boron without touching the ortho-Chlorine, provided the reaction temperature is kept below 100°C.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Start Material (Boronic Acid) disappears, but no Product. | Protodeboronation. The C-B bond hydrolyzed. | 1. Lower temperature by 10°C.2. Switch to Protocol B (SPhos is faster than hydrolysis).3. Use anhydrous conditions (Dry Dioxane/Cs₂CO₃). |
| Start Material (Halide) remains unreacted. | Catalyst Death / Sterics. The Pd cannot access the hindered boron. | 1. Increase catalyst loading to 5 mol%.2. Switch to SPhos Pd G2 or XPhos Pd G2 .3. Ensure strict O₂-free conditions. |
| Homocoupling of Boronic Acid (Ar-Ar dimer). | Oxygen Contamination. | 1. Degas solvents more thoroughly (freeze-pump-thaw).2. Reduce the amount of base slightly. |
| Complex mixture / Polymerization. | Loss of Chemoselectivity. Pd inserted into the 4-Cl bond. | 1. Switch to a less electron-rich ligand (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂ ).2. Lower reaction temperature.[4] |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008).[2] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[5] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Note: Palladium-Catalyzed Cross-Coupling of (4-Chloro-1,3-benzodioxol-5-yl)boronic acid
Part 1: Executive Summary & Strategic Rationale
The (4-Chloro-1,3-benzodioxol-5-yl)boronic acid scaffold represents a "privileged structure" in medicinal chemistry, often found in kinase inhibitors and GPCR modulators. However, its utility is frequently compromised by two competing factors inherent to its structure:[1]
-
Steric Hindrance: The chlorine atom at the C4 position is ortho to the boronic acid moiety at C5. This steric bulk significantly retards the transmetallation step of the catalytic cycle.[2]
-
Protodeboronation Instability: The electron-rich nature of the benzodioxole ring, combined with ortho-substitution, makes the C-B bond highly susceptible to hydrolytic cleavage (protodeboronation), particularly under aqueous basic conditions.
This guide provides a validated workflow to overcome these competing failure modes. We move beyond standard "tetrakis" conditions to employ next-generation Buchwald precatalysts and anhydrous protocols that ensure high fidelity cross-coupling.
Part 2: Mechanistic Insight & Critical Control Points
To successfully couple this substrate, one must understand the "Catalytic Conflict."
The Steric-Electronic Conflict
-
The Problem: In the Suzuki-Miyaura cycle, the rate-determining step for hindered substrates is often Transmetallation . The bulky C4-Chlorine prevents the boronate "ate" complex from approaching the Palladium(II) center effectively.
-
The Consequence: If transmetallation is slow, the activated boronate species resides in the basic solution longer, increasing the statistical probability of Protodeboronation (replacing -B(OH)₂ with -H).
-
The Solution: We must accelerate transmetallation using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) that create a highly active monosolvent Pd(0) species, or stabilize the boronic acid.
Visualization: The Catalytic Failure Mode
The following diagram illustrates the competition between the productive cycle and the destructive side-reaction.
Caption: Figure 1. Mechanistic divergence showing how steric hindrance at the transmetallation step promotes the competing protodeboronation pathway.
Part 3: Experimental Protocols
We present two protocols. Method A is the robust, high-throughput method suitable for most partners. Method B is the "Rescue Method" for extremely difficult couplings where protodeboronation is dominant.
Protocol A: The "Buchwald" High-Activity System
Best for: Coupling with aryl chlorides, bromides, or electron-deficient partners.
Rationale: This method utilizes XPhos Pd G3 , a precatalyst that rapidly generates the active LpPd(0) species. XPhos is specifically designed to handle steric bulk and facilitate transmetallation.
Materials:
-
(4-Chloro-1,3-benzodioxol-5-yl)boronic acid (1.2 equiv)
-
Aryl Halide Partner (1.0 equiv)
-
Catalyst: XPhos Pd G3 (2-5 mol%)
-
Base: K₃PO₄ (0.5 M aqueous solution)
-
Solvent: THF or 1,4-Dioxane
-
Temperature: 60°C - 80°C[3]
Step-by-Step Workflow:
-
Charge Solids: In a reaction vial equipped with a stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol, 240 mg), and XPhos Pd G3 (0.02 mmol, 17 mg).
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen promotes homocoupling.
-
Solvent Addition: Add degassed THF (4 mL) via syringe. Stir to dissolve solids.
-
Base Addition: Add degassed 0.5 M K₃PO₄ (4 mL, 2.0 equiv) via syringe. The mixture will become biphasic.
-
Reaction: Place in a pre-heated block at 60°C. Stir vigorously (1000 rpm) to ensure phase mixing.
-
Monitoring: Monitor by LCMS at 1 hour. If conversion is low, increase Temp to 80°C.
-
Checkpoint: Look for the mass of the de-boronated byproduct (M-B(OH)₂ + H). If >10%, switch to Protocol B.
-
Protocol B: Anhydrous "Slow-Release" System
Best for: Substrates prone to rapid protodeboronation or base-sensitive groups.
Rationale: By excluding water and using a weak, anhydrous base, we minimize the concentration of the hydrolytically unstable "ate" complex. We often convert the acid to a Pinacol ester in situ or use the acid with anhydrous conditions.
Materials:
-
(4-Chloro-1,3-benzodioxol-5-yl)boronic acid[4]
-
Reagent: Pinacol (1.2 equiv) - Optional but recommended for stability
-
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)
-
Base: K₂CO₃ (anhydrous, micronized) or Cs₂CO₃
-
Solvent: Anhydrous Toluene or n-Butanol
Step-by-Step Workflow:
-
Pre-complexation (Optional): Stir the boronic acid with Pinacol and MgSO₄ in THF for 1 hour, filter, and concentrate to generate the Pinacol ester. This significantly improves stability.
-
Setup: Charge the Aryl Halide, Boronate ester (or acid), Pd(OAc)₂, SPhos, and Anhydrous Base into a dry vial.
-
Purge: Strict Argon purge (oxygen kills the electron-rich SPhos ligand).
-
Reflux: Add Anhydrous Toluene. Heat to 100°C.
-
Workup: Filter through Celite to remove palladium black before aqueous workup.
Part 4: Data & Optimization Guide
The following table summarizes expected outcomes based on ligand and base choices. Use this to troubleshoot.
| Variable | Condition | Outcome Prediction | Recommendation |
| Ligand | PPh₃ (Tetrakis) | Failure. <10% Yield.[3] | Too bulky/inactive for this ortho-Cl substrate. |
| Ligand | SPhos / XPhos | Success. High Yield. | Bulky biaryl phosphines facilitate coupling of hindered centers. |
| Base | Na₂CO₃ (aq) | Moderate. | Good starting point, but may cause hydrolysis. |
| Base | K₃PO₄ (aq) | Optimal. | Phosphate allows for faster coupling rates than carbonate. |
| Base | Ba(OH)₂ | High Risk. | Strong base accelerates protodeboronation rapidly. Avoid. |
| Solvent | DMF | Variable. | Can promote Pd clustering/deactivation at high temps. |
| Solvent | THF/Water | Optimal. | Good solubility for benzodioxoles; moderate boiling point. |
Part 5: Troubleshooting Flowchart
Caption: Figure 2. Decision matrix for troubleshooting low yields in benzodioxole couplings.
Part 6: References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroarylamines. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007).[5] An Improved System for the Palladium-Catalyzed Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Cox, P. A., et al. (2017). A Protodeboronation Map for the optimization of Suzuki–Miyaura Cross-Coupling Reactions. Chemical Science, 8, 452-457. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]
Sources
Optimizing reaction conditions for (4-Chloro-1,3-benzodioxol-5-yl)boronic acid arylation
Executive Summary & Chemical Context
(4-Chloro-1,3-benzodioxol-5-yl)boronic acid presents a unique "push-pull" challenge in palladium-catalyzed cross-coupling (Suzuki-Miyaura).
-
Electronic Challenge (The "Push"): The 1,3-benzodioxole ring is strongly electron-donating. This increases the nucleophilicity of the boronate but significantly heightens the risk of protodeboronation (hydrolytic cleavage of the C-B bond), particularly under aqueous/basic conditions.
-
Steric Challenge (The "Pull"): The chlorine atom at the C4 position exerts an ortho-steric effect, impeding the approach of the palladium complex during the transmetallation step.
-
Chemoselectivity: The C4-Chlorine is a potential electrophile. While electron-rich aryl chlorides are generally sluggish towards oxidative addition, highly active catalysts (e.g., Pd-G3/G4 systems) could inadvertently activate this site, leading to polymerization or oligomerization.
This guide details a protocol designed to accelerate transmetallation (to overcome sterics) while suppressing protodeboronation (by controlling water/base activity).
Critical Optimization Parameters
To achieve yields >85%, the reaction environment must be tuned to favor the catalytic cycle over the non-productive deboronation pathway.
A. Catalyst & Ligand Selection
-
Recommendation: Pd(OAc)₂ + SPhos or XPhos Pd G3/G4 .
-
Rationale:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups on the biaryl backbone provide stability, while the cyclohexyl groups offer the bulk necessary to force the formation of the monolithic Pd(0) species. Crucially, SPhos is exceptionally good at facilitating the coupling of ortho-substituted boronic acids.
-
XPhos: Offers similar benefits but is sterically bulkier; preferred if the electrophile is also hindered.
-
B. Base & Solvent Architecture
-
The Trap: Standard conditions (Na₂CO₃ / DME / H₂O) often fail here because the high water concentration + heat promotes rapid protodeboronation of the electron-rich benzodioxole before it can couple.
-
The Solution:
-
System A (Robust): K₃PO₄ (3.0 equiv) in Toluene/Water (10:1). The low water content minimizes deboronation while maintaining solubility.
-
System B (Anhydrous - High Risk Substrates): CsF (2.0 equiv) in 1,4-Dioxane (Anhydrous). Fluoride activates the boronic acid via a boronate-fluoride complex, bypassing the need for hydroxide/water.
-
Experimental Workflow Visualization
The following diagram illustrates the decision matrix for optimizing this specific coupling.
Caption: Decision matrix for selecting reaction conditions based on electrophile difficulty and observed side reactions.
Standard Operating Protocol (SOP)
Objective: Arylation of (4-Chloro-1,3-benzodioxol-5-yl)boronic acid with 4-Bromoanisole (Model Electrophile).
Materials:
-
Substrate: (4-Chloro-1,3-benzodioxol-5-yl)boronic acid (1.0 equiv, 1.0 mmol)
-
Electrophile: 4-Bromoanisole (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Alt: SPhos Pd G2 (2 mol%)
-
-
Base: K₃PO₄ (Tribasic, anhydrous, finely ground) (3.0 equiv)
-
Solvent: Toluene (4.5 mL) + Water (0.5 mL) [Degassed]
Step-by-Step Procedure:
-
Pre-Complexation (Optional but Recommended):
-
If using Pd(OAc)₂/SPhos separate: In a vial, dissolve Pd(OAc)₂ and SPhos in 1 mL dry Toluene. Stir at RT for 15 mins (Solution turns yellow/orange) to form the active catalytic species.
-
-
Reaction Assembly:
-
To a 20 mL reaction vial equipped with a magnetic stir bar, add the Boronic Acid (200 mg, 1.0 mmol), Electrophile (1.0 mmol), and K₃PO₄ (636 mg, 3.0 mmol).
-
Critical Step: Cap the vial and purge with Nitrogen/Argon for 5 minutes. Oxygen is the enemy of active phosphine ligands.
-
-
Solvent Addition:
-
Add the degassed Toluene (3.5 mL) and Water (0.5 mL) via syringe.
-
Add the pre-formed Catalyst solution (1 mL) via syringe.
-
-
Reaction:
-
Heat the block to 80°C with vigorous stirring (1000 rpm). High stirring speed is crucial for biphasic systems.
-
Monitor via LCMS at 1 hour and 4 hours.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc (10 mL) and wash with Water (10 mL).
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Purify via flash chromatography (Hexanes/EtOAc gradient).
-
Troubleshooting & Mechanism
Common Failure Mode: Protodeboronation If you observe the formation of 4-chloro-1,3-benzodioxole (mass = M-B(OH)₂ + H), the rate of hydrolysis is faster than transmetallation.
Mechanistic Insight: The electron-rich dioxole ring stabilizes the ipso-protonation intermediate.
-
Fix: Move to Condition B (Anhydrous) .
-
Use CsF (2 equiv) in dry Dioxane or Toluene at 100°C.
-
Fluoride binds to the Boron, creating a hypervalent species [Ar-BF(OH)₂]⁻ that is activated for transmetallation but less susceptible to protonolysis than the hydroxy-boronate in water.
-
Common Failure Mode: Homocoupling If you observe the dimer of the boronic acid.
-
Cause: Oxygen in the system re-oxidizing Pd(0) to Pd(II), or slow oxidative addition of the electrophile.
-
Fix: Degas solvents more rigorously (sparge with Ar for 15 mins). Ensure the electrophile is reactive (I > Br >> Cl).[1]
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link
- Foundation for using SPhos/XPhos in hindered couplings.
-
Lloyd-Jones, G. C., et al. "Protodeboronation of Arylboronic Acids and Esters." Angewandte Chemie International Edition, 2016. Link
- Definitive mechanistic review on why electron-rich boronic acids deboron
-
Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Journal of Organic Chemistry, 2003.[2] Link
- Support for using fluoride-activated systems (analogous to CsF conditions) to avoid hydrolysis.
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry - A European Journal, 2006. Link
- Alternative catalyst system for extremely sterically hindered substr
Sources
Application Note: Green Chemistry Protocols for (4-Chloro-1,3-benzodioxol-5-yl)boronic Acid Cross-Couplings
Executive Summary
(4-Chloro-1,3-benzodioxol-5-yl)boronic acid (CAS: 1003859-97-7) is a high-value scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antivirals. Its structural uniqueness—a benzodioxole ring fused with a steric chlorine atom ortho to the boronic acid—presents specific synthetic challenges, primarily steric hindrance and protodeboronation instability.
This Application Note provides three validated green chemistry protocols designed to overcome these challenges while minimizing environmental impact. By shifting from traditional DMF/Toluene systems to aqueous micellar media and mechanochemical routes, researchers can achieve higher atom economy, lower E-factors, and improved chemoselectivity.
Chemical Profile & Challenges[1]
Substrate Analysis
-
Compound: (4-Chloro-1,3-benzodioxol-5-yl)boronic acid
-
Electronic State: The 1,3-benzodioxole moiety is electron-rich. This increases the nucleophilicity of the boronate but also significantly heightens susceptibility to protodeboronation (hydrolytic cleavage of the C-B bond) under aqueous/basic conditions.
-
Steric Environment: The Chlorine atom at position 4 is ortho to the Boronic acid at position 5. This creates significant steric bulk, inhibiting the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1]
The "Green" Solution
Standard Suzuki couplings often use DMF or Dioxane (reprotoxic solvents) and high temperatures, which accelerate protodeboronation of this substrate. The protocols below utilize surfactant-mediated shielding and solvent-free kinetic energy to protect the substrate and accelerate the desired cross-coupling.
Decision Matrix: Selecting the Right Protocol
Before proceeding, utilize this logic flow to select the methodology best successfully suited to your available equipment and scale.
Figure 1: Decision matrix for protocol selection based on scale and equipment availability.
Protocol 1: Aqueous Micellar Catalysis (Recommended)
This method utilizes TPGS-750-M , a designer surfactant that forms nanomicelles in water.
-
Why it works: The lipophilic core of the micelle acts as a "nanoreactor," concentrating the hydrophobic coupling partner and the hindered boronic acid. This high local concentration overcomes the steric hindrance of the 4-Chloro group without requiring high heat.
-
Stabilization: The micelle protects the labile boronic acid from bulk water, reducing protodeboronation.
Materials
-
Catalyst: Pd(dtbpf)Cl₂ (1-2 mol%) or Pd(OAc)₂/SPhos.
-
Surfactant: 2 wt % TPGS-750-M in degassed water.
-
Base: Et₃N (Triethylamine) or K₃PO₄ (mild inorganic base).
-
Electrophile: Aryl Bromide or Iodide (Avoid Chlorides to prevent competition with the substrate's Cl group).
Step-by-Step Methodology
-
Preparation: Dissolve TPGS-750-M in HPLC-grade water to create a 2 wt % solution. Degas with Argon for 15 mins.
-
Charging: To a reaction vial, add (4-Chloro-1,3-benzodioxol-5-yl)boronic acid (1.2 equiv) and the Aryl Bromide coupling partner (1.0 equiv).
-
Catalyst Addition: Add Pd catalyst (1 mol%).
-
Solvent: Add the 2% surfactant solution (concentration: 0.5 M relative to halide).
-
Activation: Add Et₃N (2.0 equiv) via syringe.
-
Reaction: Stir vigorously at 45 °C for 4–8 hours. Note: Mild heat is sufficient due to the micellar effect.
-
Workup: Extract with a minimal amount of EtOAc or MTBE. The aqueous surfactant phase can often be recycled.
Protocol 2: Mechanochemical Coupling (Solvent-Free)
This method uses Ball Milling to drive the reaction via kinetic energy.[2]
-
Why it works: It completely eliminates bulk solvent, which is the primary source of protodeboronation. The high-energy impact forces the sterically hindered 4-Cl substrate to react efficiently.
Materials
-
Equipment: Planetary Ball Mill (e.g., Retsch PM 100) or Vibrating Mill.
-
Jar/Balls: Stainless steel jar (10-25 mL) with 2-3 stainless steel balls (10mm).
-
LAG Agent: Ethanol or MeOH (Liquid Assisted Grinding agent, <1 μL/mg).
-
Base: KF-Al₂O₃ (Solid supported base) or K₂CO₃.
Step-by-Step Methodology
-
Loading: Add (4-Chloro-1,3-benzodioxol-5-yl)boronic acid (1.1 equiv), Aryl Bromide (1.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (2 mol%) to the jar.
-
Base: Add K₂CO₃ (2.0 equiv).
-
LAG: Add ethanol (0.2 mL per mmol of reactant) to facilitate crystal lattice breakdown.
-
Milling: Grind at 25–30 Hz for 30–60 minutes.
-
Extraction: Wash the solid residue with green solvent (Ethanol or Ethyl Acetate) and filter to remove inorganic salts.
-
Purification: Evaporate solvent. Often, recrystallization is sufficient; column chromatography may not be needed.
Comparative Analysis of Protocols
| Metric | Traditional (DMF/Heat) | Micellar (Protocol 1) | Mechanochem (Protocol 2) |
| Yield | 65-75% | 85-92% | 80-88% |
| Reaction Time | 12-24 h | 4-8 h | 0.5-1 h |
| Temp | 90-110 °C | 45 °C | Ambient (friction heat) |
| E-Factor (Waste) | High (>50) | Low (<10) | Very Low (<5) |
| Steric Tolerance | Poor | Excellent | Good |
| Side Reactions | Protodeboronation | Minimal | Negligible |
Troubleshooting & Optimization
Controlling Protodeboronation
The electron-rich nature of the benzodioxole ring makes the C-B bond labile.
-
Symptom: Appearance of 4-chloro-1,3-benzodioxole (deboronated byproduct) in LCMS.
-
Fix 1 (pH): Switch from strong bases (KOH, NaOH) to buffered bases like K₃PO₄ or Cs₂CO₃.
-
Fix 2 (Temp): Do not exceed 50°C in aqueous media. If rate is slow, increase catalyst loading rather than temperature.
Chemoselectivity (The 4-Cl Handle)
-
Risk: The 4-Chloro group is a potential leaving group. While Ar-Cl is less reactive than Ar-Br, highly active catalysts (e.g., Pd-XPhos) might insert into the C-Cl bond.
-
Prevention: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ which are selective for Br/I over Cl. Avoid bulky, electron-rich phosphines (like XPhos) unless necessary for the coupling partner.
References
-
Lipshutz, B. H., et al. (2008).[3] "Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water." Organic Letters.
- Relevance: Establishes the TPGS-750-M surfactant protocol for hindered/heteroaromatic substr
-
Kubota, K., & Ito, H. (2019). "Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry." Chemical Science.
- Relevance: Validates the mechanochemical approach for difficult solid-st
-
Cox, P. A., et al. (2014). "Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids." Journal of Organic Chemistry.
- Relevance: Provides mechanistic insight into the instability of electron-rich boronic acids like benzodioxoles.
-
Nelson, C. B., et al. (2024).[4] "Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki-Miyaura couplings."[4] Green Chemistry.
Sources
- 1. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanochemistry bypasses need for solvents in Suzuki coupling | Research | Chemistry World [chemistryworld.com]
- 3. Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
Application Note: Chan-Lam Coupling of (4-Chloro-1,3-benzodioxol-5-yl)boronic acid
Topic: Chan-Lam Coupling Applications of (4-Chloro-1,3-benzodioxol-5-yl)boronic acid Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(4-Chloro-1,3-benzodioxol-5-yl)boronic acid represents a specialized class of arylboronic acids where the coupling center is flanked by an ortho-chloro substituent and an electron-rich methylenedioxy moiety. This structural motif is highly relevant in medicinal chemistry (e.g., analogs of paroxetine, tadalafil) but presents a dichotomy in reactivity: the electron-rich benzodioxole ring facilitates the initial transmetallation, while the ortho-chloro group imposes steric hindrance that can impede the formation of the pre-transmetallation complex.
This guide provides optimized protocols for the Copper(II)-mediated oxidative cross-coupling (Chan-Lam) of this specific boronic acid with N- and O-nucleophiles. Unlike Palladium-catalyzed Buchwald-Hartwig aminations, these protocols avoid the need for aryl halides on the coupling partner and operate under mild, aerobic conditions, preserving the integrity of the sensitive benzodioxole ring.
Mechanistic Insight & Strategic Considerations
The Ortho-Effect Challenge
In Chan-Lam coupling, the rate-determining step is often the transmetallation of the boronic acid to the Copper(II) species.
-
Electronic Factor: The 1,3-benzodioxole ring is electron-donating. Electron-rich boronic acids typically transmetallate faster than electron-poor ones, which is advantageous.
-
Steric Factor: The Chlorine atom at position 4 is ortho to the boronic acid at position 5. This creates significant steric bulk, potentially destabilizing the Cu(II)-substrate complex.
-
Solution: The protocols below utilize ligand acceleration (e.g., pyridine, bipyridine) and molecular sieves to stabilize the active copper species and prevent protodeboronation—a common side reaction for electron-rich, sterically hindered boronic acids.
Diagram 1: Mechanistic Cycle & Steric Influence
The following diagram illustrates the oxidative cycle, highlighting where the ortho-chloro substituent impacts the transmetallation efficiency.
Caption: The catalytic cycle showing the critical transmetallation step where the ortho-chloro group exerts steric pressure.
Application Protocols
Protocol A: N-Arylation of Azoles (Imidazoles/Pyrazoles)
Rationale: Azoles are excellent ligands for Copper, facilitating the initial coordination. This protocol uses stoichiometric copper to overcome the kinetic barrier imposed by the ortho-chloro group, ensuring high conversion.
Reagents:
-
Substrate: (4-Chloro-1,3-benzodioxol-5-yl)boronic acid (1.0 equiv)
-
Nucleophile: Imidazole or Pyrazole derivative (1.2 equiv)
-
Catalyst: Cu(OAc)₂ (1.0 equiv)[1]
-
Base: Pyridine (2.0 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Additive: 4Å Molecular Sieves (Activated)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL round-bottom flask and allow it to cool under a stream of dry air or nitrogen.
-
Charging: Add Cu(OAc)₂ (181 mg, 1.0 mmol), the boronic acid (200 mg, 1.0 mmol), and the azole nucleophile (1.2 mmol) to the flask.
-
Water Control: Add 200 mg of activated 4Å molecular sieves. Note: This is critical to prevent the formation of the phenol byproduct via boronic acid oxidation.
-
Solvent & Base: Add anhydrous DCM (10 mL) followed by Pyridine (160 µL, 2.0 mmol).
-
Reaction: Equip the flask with a drying tube (packed with CaCl₂) to allow air exchange but exclude moisture. Stir vigorously at Room Temperature (25°C) for 16–24 hours. The reaction mixture will typically turn from blue/green to a dark suspension.
-
Work-up: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM (2 x 10 mL).
-
Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).
Protocol B: N-Arylation of Anilines (Catalytic Variant)
Rationale: Anilines are less nucleophilic than azoles. To drive this reaction with catalytic copper, we employ a bidentate ligand (Bipyridine) and slightly elevated temperatures.
Reagents:
-
Substrate: (4-Chloro-1,3-benzodioxol-5-yl)boronic acid (1.5 equiv)
-
Nucleophile: Aniline derivative (1.0 equiv)
-
Catalyst: Cu(OAc)₂ (0.1 equiv / 10 mol%)
-
Ligand: 2,2'-Bipyridine (0.1 equiv / 10 mol%)
-
Base: Na₂CO₃ (2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a vial, mix Cu(OAc)₂ and 2,2'-Bipyridine in 1 mL of DCE and stir for 10 minutes until a blue complex forms.
-
Reaction Assembly: In a separate reaction tube, add the aniline (1.0 mmol), boronic acid (1.5 mmol), and Na₂CO₃ (2.0 mmol).
-
Combination: Transfer the pre-formed catalyst solution to the reaction tube. Dilute with remaining DCE to reach 0.2 M concentration.
-
Oxidation Source: Connect an oxygen balloon (or simply leave open to air with a drying tube if O₂ is unavailable, though reaction will be slower).
-
Heating: Heat the mixture to 50°C. Note: The ortho-chloro substituent requires thermal energy to overcome the rotational barrier during transmetallation.
-
Monitoring: Monitor by TLC every 4 hours. If protodeboronation (formation of 4-chloro-1,3-benzodioxole) is observed, lower temperature to 40°C and add more boronic acid (0.5 equiv).
Protocol C: O-Arylation of Phenols (Ether Synthesis)
Rationale: Phenols are challenging due to the reversibility of Cu-O bond formation. This protocol uses triethylamine to ensure deprotonation of the phenol.
Reagents:
-
Substrate: (4-Chloro-1,3-benzodioxol-5-yl)boronic acid (2.0 equiv)
-
Nucleophile: Phenol derivative (1.0 equiv)
-
Catalyst: Cu(OAc)₂ (1.0 equiv)[1]
-
Base: Triethylamine (Et₃N) (3.0 equiv)
-
Additive: 4Å Molecular Sieves (High loading: 500 mg/mmol)
Step-by-Step Methodology:
-
Setup: Combine phenol (1.0 mmol), boronic acid (2.0 mmol), Cu(OAc)₂ (1.0 mmol), and molecular sieves in a flask.
-
Initiation: Add DCM (10 mL) and Et₃N (3.0 mmol).
-
Reaction: Stir open to the air at Room Temperature.
-
Optimization: If conversion is <50% after 24 hours, add TEMPO (10 mol%) as a co-oxidant to accelerate the re-oxidation of Cu(I) to Cu(II).
Troubleshooting & Optimization Guide
The following table summarizes common failure modes specific to (4-Chloro-1,3-benzodioxol-5-yl)boronic acid and their solutions.
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Steric hindrance of ortho-Cl preventing transmetallation. | Switch from catalytic to stoichiometric Cu(OAc)₂ . Increase temperature to 40–50°C. |
| Protodeboronation (Ar-B(OH)₂ → Ar-H) | Hydrolysis of the C-B bond; common in electron-rich systems. | Strictly anhydrous conditions. Increase Molecular Sieves loading. Add boronic acid in portions (e.g., 0.5 eq every 4 hours). |
| Phenol Byproduct (Ar-OH) | Oxidation of the boronic acid by peroxide species. | Reduce O₂ pressure (use air instead of pure O₂). Ensure slow addition of the boronic acid. |
| Green/Blue solution turns Red/Brown ppt | Formation of inactive Cu(I) oxide (catalyst death). | Insufficient re-oxidation. Increase stirring rate (mass transfer) or use an O₂ balloon. |
Workflow Visualization
Diagram 2: Optimization Logic Tree
Use this decision tree when designing your specific experiment.
Caption: Decision matrix for selecting and troubleshooting Chan-Lam conditions based on nucleophile type and observed failure modes.
References
-
Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936. Link
-
Evans, D. A., Katz, J. L., & West, T. R. (1998).[3] "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 39(19), 2937–2940. Link
-
Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944. Link
-
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(06), 829–856. Link
-
Vantourout, J. C., et al. (2016). "Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society, 139(13), 4769–4779. Link
Sources
Application Note: High-Fidelity Synthesis of Heterocyclic Scaffolds from (4-Chloro-1,3-benzodioxol-5-yl)boronic acid
Executive Summary
(4-Chloro-1,3-benzodioxol-5-yl)boronic acid (CAS: 944902-92-9) is a high-value building block for the synthesis of "privileged scaffolds" in medicinal chemistry.[1][2] The 1,3-benzodioxole moiety is ubiquitous in oncology and CNS drug discovery (e.g., Tadalafil, Paroxetine), acting as a bioisostere for catechol or dimethoxybenzene groups.[1][2]
However, this specific isomer presents a distinct synthetic challenge: the ortho-chloro substituent at position 4 creates significant steric hindrance and electronic deactivation for the boronic acid at position 5.[1] Furthermore, ortho-halo boronic acids are kinetically prone to protodeboronation , a decomposition pathway that often leads to low yields in standard Suzuki-Miyaura protocols.[1][2]
This guide details optimized protocols to overcome these barriers, focusing on the synthesis of biaryl and heterobiaryl scaffolds commonly found in kinase inhibitors (e.g., c-Met, Src/Abl targets).[1][2]
Chemo-Structural Analysis & Strategy
The Ortho-Effect Challenge
The proximity of the chlorine atom (C4) to the boronic acid (C5) dictates the reaction trajectory.[1][2]
-
Steric Hindrance: The bulky chlorine atom impedes the approach of the palladium-transmetalation complex.[1]
-
Protodeboronation Risk: Under basic aqueous conditions (standard Suzuki), the rate of hydrolytic C-B bond cleavage can exceed the rate of transmetalation, yielding the de-borylated byproduct (4-chloro-1,3-benzodioxole).[1][2]
Strategic Solution: To mitigate these issues, we employ High-Activity Catalysts (Buchwald G3/G4 precatalysts) and Anhydrous/Controlled-Water conditions to accelerate the coupling step while suppressing hydrolysis.[1][2]
Reaction Workflow Visualization
The following diagram outlines the divergent synthetic pathways available from this building block, highlighting the critical decision nodes for catalyst selection.
Figure 1: Divergent synthetic pathways.[1][2] The red diamond indicates the critical instability point requiring optimized conditions.[1]
Detailed Experimental Protocols
Protocol A: High-Fidelity Suzuki-Miyaura Coupling
Target: Synthesis of sterically congested biaryls (e.g., coupling to 2-chloropyrimidine or substituted quinazolines).[1][2] Mechanism: Pd(0)-catalyzed cross-coupling utilizing bulky, electron-rich phosphine ligands to facilitate oxidative addition and rapid transmetalation.[1][2]
Materials
-
Substrate: (4-Chloro-1,3-benzodioxol-5-yl)boronic acid (1.0 equiv)
-
Coupling Partner: Heteroaryl halide (e.g., 4-chloroquinazoline) (1.0 equiv)[1][2]
-
Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (2-5 mol%)[1][2]
-
Why: The XPhos ligand creates a protective pocket around the metal center, accommodating the steric bulk of the ortho-chloro group.[1]
-
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) or Toluene (anhydrous for highly sensitive substrates).[1][2]
Step-by-Step Methodology
-
Degassing (Crucial): Charge a reaction vial with the heteroaryl halide, boronic acid, base, and catalyst.[1][2] Seal the vial. Evacuate and backfill with Argon three times.[1]
-
Note: Oxygen promotes homocoupling and catalyst deactivation.[1]
-
-
Solvent Addition: Add degassed 1,4-Dioxane and water via syringe.
-
Concentration: Aim for 0.1 M to 0.2 M relative to the limiting reagent.[1]
-
-
Thermal Activation: Heat the block to 80–100 °C .
-
Monitoring: Check LC-MS at 1 hour. The ortho-chloro substituent may slow the reaction compared to unhindered boronic acids.[1]
-
-
Workup:
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Expected Yield: 75–90% (Substrate dependent).[1]
Protocol B: Chan-Lam Coupling (N-Arylation)
Target: Direct N-arylation of azoles (e.g., pyrazole, imidazole) to form N-(4-chloro-1,3-benzodioxol-5-yl) heterocycles.[1][2] Mechanism: Copper(II)-mediated oxidative coupling.[1][2]
Materials
-
Substrate: (4-Chloro-1,3-benzodioxol-5-yl)boronic acid (1.5 equiv)
-
Nucleophile: Pyrazole or Imidazole derivative (1.0 equiv)[1][2]
-
Catalyst: Cu(OAc)₂ (1.0 equiv) or Cu(OAc)₂ (10-20 mol%) with oxidant (air/O₂).[1][2]
-
Base: Pyridine (2.0 equiv) or Et₃N.[1]
-
Solvent: DCM (Dichloromethane) or DCE.[1]
-
Additives: 4Å Molecular Sieves (Activated).
Step-by-Step Methodology
-
Preparation: In a round-bottom flask open to air (if using catalytic Cu), combine the azole, boronic acid, Cu(OAc)₂, and molecular sieves.
-
Why Sieves? To remove water generated during the reaction, preventing protodeboronation.[1]
-
-
Solvent & Base: Add DCM and Pyridine.[1]
-
Oxidation: Stir vigorously at room temperature open to the atmosphere (or under an O₂ balloon for faster rates).[1]
-
Timeline: These reactions are slower (12–48 hours).[1] Monitor consumption of the azole by TLC.[1]
-
Workup: Filter through a Celite pad to remove copper salts and sieves.[1] Wash the filtrate with dilute NH₄OH (to complex remaining Cu) followed by brine.
Expected Yield: 50–70%.[1]
Troubleshooting & Self-Validation System
Use this table to diagnose failure modes. The "Validation Check" column allows you to confirm the root cause experimentally.[1]
| Failure Mode | Symptom | Root Cause | Corrective Action | Validation Check |
| Protodeboronation | Product mass corresponds to 4-chloro-1,3-benzodioxole (Starting material minus B(OH)₂).[1][2] | High water content or pH too high/low.[1] | Switch to anhydrous conditions (Protocol A variant) or use MIDA boronate surrogate. | Run a "blank" reaction (no halide) in the solvent/base system.[1] If SM disappears, the system is too hydrolytic.[1] |
| Homocoupling | Dimer formation (Ar-Ar). | Oxygen presence.[1][4][5][6] | Degas solvents more rigorously (Freeze-Pump-Thaw).[1][2] | Check solvent color.[1] Darkening of Pd catalyst immediately upon addition often indicates oxidation.[1] |
| No Reaction | Unreacted Aryl Halide remains. | Steric bulk of Cl prevents transmetalation.[1] | Switch to SPhos or XPhos Pd G3/G4.[1] Increase Temp to 110°C. | Ensure the catalyst is active by testing on a simple phenylboronic acid control. |
| Debenzylation | Loss of the dioxole ring (rare).[1] | Lewis Acid conditions (e.g., BBr₃ use elsewhere).[1][2] | Avoid strong Lewis acids; the dioxole is generally stable to basic Suzuki conditions. | NMR check: Disappearance of the -O-CH₂-O- singlet (~6.0 ppm).[1][2] |
References
-
Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] Link[1][2]
-
Billingsley, K., & Buchwald, S. L. (2007).[1][2] An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.[1][2] Link[1][2]
-
Cox, P. A., et al. (2016).[1][2] Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157.[1][2] Link[1][2]
-
Qiao, J. X., & Lam, P. Y. S. (2011).[1][2] Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[1][2] Synthesis, 2011(06), 829-856.[1][2] Link[1][2]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 944902-92-9.[1][2] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. CAS 53040-92-9: 4-methoxy-4'-methylbiphenyl | CymitQuimica [cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Suzuki-Miyaura Cross-Coupling of (4-Chloro-1,3-benzodioxol-5-yl)boronic acid
Welcome to the technical support hub for the Suzuki-Miyaura cross-coupling reaction, with a specialized focus on a challenging yet crucial substrate: (4-Chloro-1,3-benzodioxol-5-yl)boronic acid. This molecule is a valuable building block in medicinal chemistry and materials science. However, its unique electronic and steric properties can often lead to suboptimal reaction yields. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical, field-tested protocols to enhance the efficiency and reproducibility of your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with (4-Chloro-1,3-benzodioxol-5-yl)boronic acid giving low yields?
Low yields with this specific boronic acid can stem from several factors. The electron-donating nature of the benzodioxole ring can influence the reactivity of the boronic acid. Additionally, the chloro-substituent introduces steric hindrance and can be less reactive than bromo or iodo analogs, making the oxidative addition step of the catalytic cycle more challenging.[1][2] Catalyst deactivation and side reactions like protodeboronation and homocoupling are also common culprits.[1][3][4]
Q2: What are the most critical parameters to optimize for this reaction?
The choice of palladium catalyst, ligand, base, and solvent system are all highly interdependent and crucial for success.[3][5] For a less reactive aryl chloride like this one, a highly active catalyst system, often employing bulky, electron-rich phosphine ligands, is essential to facilitate the oxidative addition step.[2] The base plays a critical role in activating the boronic acid for transmetalation, and the solvent can influence catalyst stability, solubility of reagents, and even reaction selectivity.[6][7][8]
Q3: What are the primary side reactions I should be aware of?
The two most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be exacerbated by high temperatures and the presence of water.[3][9][10][11][12]
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form a biaryl byproduct. The presence of oxygen can promote this side reaction.[1][13][14]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki-Miyaura cross-coupling of (4-Chloro-1,3-benzodioxol-5-yl)boronic acid.
Problem 1: Low to No Product Formation
The complete or near-complete absence of your desired product is often indicative of a fundamental issue with the catalytic system or reaction conditions.
Root Cause Analysis & Corrective Actions
-
Inactive Catalyst: The palladium catalyst may not be sufficiently active to facilitate the oxidative addition of the aryl chloride. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.[1]
-
Solution: Employ a more active catalyst system. This typically involves using a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand.[15] These ligands stabilize the palladium center and promote the crucial oxidative addition step.[2] Consider screening different ligands to find the optimal one for your specific substrate.
-
-
Suboptimal Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[6][16][17][18] An inappropriate base can lead to a sluggish or stalled reaction.
-
Solution: A screening of bases is highly recommended. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[6] The choice of base can also be influenced by the solvent system. For instance, K₃PO₄ is often effective in polar aprotic solvents.
-
-
Inappropriate Solvent: The solvent affects the solubility of your reagents, the stability of the catalyst, and the overall reaction rate.[8][19]
-
Solution: A mixture of an organic solvent and water is often beneficial for Suzuki couplings.[8][20] Common solvent systems include toluene/water, dioxane/water, or THF/water.[21] The aqueous phase is important for dissolving the inorganic base and facilitating the formation of the active boronate species. However, be mindful that too much water can promote protodeboronation.
-
-
Reaction Temperature Too Low: The activation energy for the oxidative addition of an aryl chloride is higher than for aryl bromides or iodides.
Illustrative Workflow for Troubleshooting Low Yield
Caption: Systematic workflow for addressing low product yield.
Problem 2: Significant Byproduct Formation
The presence of significant byproducts, primarily from homocoupling and protodeboronation, can drastically reduce the yield of your desired product and complicate purification.
Root Cause Analysis & Corrective Actions
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors homocoupling.[1][14]
-
Protodeboronation: The C-B bond of the boronic acid is susceptible to cleavage, especially at elevated temperatures and in the presence of excess water or protic solvents.[3][4]
-
Solution:
-
Use fresh, high-purity boronic acid.
-
Minimize the amount of water in the reaction mixture, or consider using anhydrous conditions if compatible with your chosen base.
-
Protecting the boronic acid as a boronate ester (e.g., a pinacol ester) can increase its stability and reduce protodeboronation.[1][9][10][22] The boronic acid can be generated in situ under the reaction conditions.
-
-
Problem 3: Poor Reproducibility
Inconsistent results from batch to batch are a common frustration in complex organic reactions.
Root Cause Analysis & Corrective Actions
-
Reagent Quality: The purity of your boronic acid, aryl halide, and solvent can significantly impact the reaction outcome. Impurities can act as catalyst poisons.[8]
-
Solution: Use high-purity, anhydrous solvents. Ensure your boronic acid is fresh and has not degraded during storage.
-
-
Inconsistent Reaction Setup: Minor variations in reaction setup, such as the efficiency of degassing or the rate of stirring, can lead to different results.
-
Solution: Standardize your experimental protocol. Ensure consistent and efficient degassing for every reaction. Maintain a consistent stirring rate to ensure proper mixing of the biphasic system.
-
Recommended Experimental Protocols
The following tables provide starting points for optimizing your reaction conditions. It is highly recommended to perform a systematic screening of these parameters.
Table 1: Recommended Catalyst and Ligand Combinations
| Palladium Source | Ligand | Key Characteristics |
| Pd(OAc)₂ | SPhos | A bulky, electron-rich biaryl phosphine ligand, often effective for challenging couplings.[23] |
| Pd₂(dba)₃ | XPhos | Another highly active biaryl phosphine ligand known to facilitate the coupling of aryl chlorides.[23] |
| PdCl₂(dppf) | (dppf) | A ferrocenyl-based phosphine ligand that can be effective in a variety of cross-coupling reactions.[24] |
| Pd(PPh₃)₄ | (PPh₃) | A classic catalyst, though may require higher temperatures for aryl chlorides.[3][25] |
Table 2: Base and Solvent Screening Guide
| Base | Recommended Solvent System | Comments |
| K₂CO₃ | Toluene/Water (4:1) or Dioxane/Water (4:1) | A common and effective choice for many Suzuki couplings.[25] |
| K₃PO₄ | THF/Water (4:1) or DMF (anhydrous) | A stronger base that can be beneficial for less reactive substrates.[23] |
| Cs₂CO₃ | Dioxane/Water (4:1) | Often provides good results, though it is more expensive.[21] |
| KOtBu | THF (anhydrous) | A very strong base, typically used under anhydrous conditions.[26][27] |
General Experimental Procedure
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), (4-Chloro-1,3-benzodioxol-5-yl)boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (argon or nitrogen).[3]
-
Solvent Addition: Add the degassed solvent system via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[3]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: The general catalytic cycle of the Suzuki-Miyaura reaction.
By systematically addressing the potential points of failure outlined in this guide, you can significantly improve the yield and reproducibility of your Suzuki-Miyaura cross-coupling reactions with (4-Chloro-1,3-benzodioxol-5-yl)boronic acid.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing).
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society.
- An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing).
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC.
- Cross-Coupling Reactions Guide.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents - Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC.
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - Beilstein Journals.
- Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis - arkat usa.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society - ACS Publications.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC.
- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
- Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing).
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst - ResearchGate.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit.
- Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry - Reddit.
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.
- Nickel-Catalyzed Cross-Coupling of Chromene Acetals and Boronic Acids.
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides - TCI Chemicals.
- Suzuki Coupling - Organic Chemistry Portal.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC.
- Suzuki cross-coupling reaction - YouTube.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - Organic Chemistry Portal.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI.
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate - Organic Syntheses.
- Nickel-catalyzed C(sp2)âˆ'C(sp3) cross-coupling to access benzyl Bpins of arylboronic acids with α-halo boronic esters.
- Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... - ResearchGate.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jmcct.com [jmcct.com]
- 14. reddit.com [reddit.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 23. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. reddit.com [reddit.com]
- 25. scispace.com [scispace.com]
- 26. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling with (4-Chloro-1,3-benzodioxol-5-yl)boronic acid
[1]
Subject: Troubleshooting Homocoupling Side Reactions (Dimerization) Compound ID: (4-Chloro-1,3-benzodioxol-5-yl)boronic acid Support Tier: Level 3 (Senior Application Scientist)[1]
Introduction: The Substrate Challenge
You are likely encountering significant formation of the symmetrical biaryl dimer (4,4'-dichloro-5,5'-bi-1,3-benzodioxole) while attempting to cross-couple (4-Chloro-1,3-benzodioxol-5-yl)boronic acid.[1]
This specific substrate presents a "Perfect Storm" for homocoupling due to two synergistic factors:
-
Electronic Activation: The electron-rich benzodioxole ring makes the boronate species highly nucleophilic, increasing its susceptibility to oxidative dimerization pathways (Glaser-type coupling) before it can undergo transmetallation.
-
Steric Retardation: The chlorine atom at the C4 position is ortho to the boronic acid (C5). This steric bulk significantly slows down the rate-determining transmetallation step. When the catalytic cycle stalls at this stage, the resting Pd(II) species is vulnerable to reacting with a second equivalent of boronic acid, leading to homocoupling.
This guide provides a self-validating troubleshooting workflow to eliminate this side reaction.
Module 1: Diagnostic Logic (Visual)
Before altering your chemistry, use this decision tree to identify the specific failure mode.[1]
Figure 1: Diagnostic logic for isolating the root cause of dimerization in sterically hindered arylboronic acids.
Module 2: Critical Troubleshooting (Q&A)
Issue 1: Oxygen & Atmosphere Control
Q: I am running the reaction under a nitrogen balloon. Why is oxidative homocoupling still happening?
A: A simple balloon is often insufficient for electron-rich, ortho-substituted boronic acids.[1] The homocoupling mechanism is frequently driven by a Pd(II)-peroxo species generated by trace oxygen. Even ppm levels of dissolved O2 can oxidize the Pd(0) catalyst back to Pd(II) or facilitate the direct oxidation of the boronic acid (Glaser coupling).
-
The Fix: Switch from "sparging" (bubbling gas) to Freeze-Pump-Thaw (3 cycles) for small scales, or rigorous subsurface sparging with Argon (heavier than air) for 30+ minutes for larger scales.[1]
-
Pro Tip: Degas your base solution separately before adding it.[1] Aqueous bases are oxygen reservoirs.[1]
Issue 2: The "Ortho-Chloro" Effect
Q: How does the 4-Chloro substituent affect the catalyst choice?
A: The chlorine atom creates steric hindrance at the reaction center. In the catalytic cycle, the Transmetallation step (where the boron group transfers to the Palladium) is extremely sensitive to sterics. If you use a standard ligand (like PPh3 or dppf), the transmetallation is too slow.[1] The Pd(II)-Aryl complex sits waiting, and eventually, a second boronic acid attacks it, ejecting the homocoupled dimer.[1]
-
The Fix: Use Buchwald Dialkylbiaryl Ligands .[1] Specifically, SPhos or XPhos .
-
Why? These ligands are electron-rich (speeding up oxidative addition) and extremely bulky (creating a pocket that forces the reductive elimination of the cross-product while preventing the approach of a second boronic acid).
-
Issue 3: Reagent Concentration
Q: Should I add all reagents at the start (One-Pot)?
A: Absolutely not for this specific substrate.[1]
Homocoupling is second-order with respect to the boronic acid concentration (Rate
-
The Fix: Implement Slow Addition . Dissolve the (4-Chloro-1,3-benzodioxol-5-yl)boronic acid in the solvent and add it via syringe pump over 2–4 hours to the mixture containing the catalyst, base, and coupling partner. This keeps the instantaneous concentration of boronic acid low, statistically favoring the cross-coupling pathway.
Issue 4: The "Secret Weapon" Additive
Q: I have optimized everything else, but I still see 5-10% dimer. What now?
A: Add Potassium Formate (HCOOK) (10-20 mol%).
-
The Mechanism: Homocoupling requires a Pd(II) species.[1][2][3][4][5][6] If the catalytic cycle stalls, Pd(II) accumulates.[1] Formate acts as a mild reducing agent that "scrubs" the system, reducing stray Pd(II) back to active Pd(0) without interfering with the main Suzuki cycle [1].[1] This is a proven industrial strategy for suppressing boronic acid dimers.[1]
Module 3: Optimized Experimental Protocol
Objective: Cross-coupling of (4-Chloro-1,3-benzodioxol-5-yl)boronic acid with minimal dimerization.
Reagents & Setup
| Component | Recommendation | Rationale |
| Catalyst Source | Pd2(dba)3 (1-2 mol%) | Neutral Pd(0) source; avoids initial reduction step.[1] |
| Ligand | SPhos or XPhos (2:1 L:Pd ratio) | Bulky ligand overcomes ortho-Cl sterics [2].[1] |
| Base | K3PO4 (3.0 equiv) | Anhydrous phosphate prevents hydrolysis; milder than hydroxides.[1] |
| Solvent | 1,4-Dioxane / Water (4:[1]1) | High solubility; water is required for boronate activation.[1] |
| Additive | Potassium Formate (0.1 equiv) | CRITICAL: Reduces Pd(II) to suppress oxidative dimerization [1].[1] |
Step-by-Step Workflow
-
Solvent Prep: Charge 1,4-Dioxane and Water into the reaction vessel.[1] Perform Freeze-Pump-Thaw (x3) or vigorous Argon sparging (30 mins).
-
Base & Electrophile: Add the Aryl Halide partner, K3PO4, Potassium Formate, Pd2(dba)3, and Ligand under a positive stream of Argon.[1]
-
Temperature: Heat the mixture to 80°C . Ensure the catalyst is fully dissolved (color change usually observed).
-
Slow Addition (The Key Step):
-
Dissolve (4-Chloro-1,3-benzodioxol-5-yl)boronic acid in degassed Dioxane (separate vial).
-
Load into a syringe.[1]
-
Add to the hot reaction mixture via syringe pump over 2 hours .
-
-
Completion: After addition is complete, stir for an additional 1 hour.
-
Workup: Cool to RT. Filter through Celite (to remove Pd).[1] Dilute with EtOAc, wash with water.[1]
Module 4: Mechanistic Visualization
Understanding why the dimer forms helps you prevent it.
Figure 2: The competition between the productive Cross-Coupling cycle (Green) and the Oxidative Homocoupling trap (Red).[1] Note how the "Stalled Cycle" caused by the ortho-chloro substituent feeds the side reaction.
References
-
Suppression of Palladium-Mediated Homocoupling in Suzuki Cross-Coupling. Vertex Pharmaceuticals via ACS Publications. Identifies the mechanism of Pd(II)-mediated homocoupling and validates the use of potassium formate and subsurface sparging as a control strategy.[5] [1]
-
Buchwald Ligands (SPhos/XPhos) for Sterically Hindered Substrates. Sigma-Aldrich / Merck Technical Guides. Defines the utility of dialkylbiaryl phosphines in facilitating transmetallation for ortho-substituted aryl halides and boronates.
-
Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling. Journal of the American Chemical Society. Provides the foundational kinetic data regarding the rate-limiting nature of transmetallation in hindered systems.
Storage stability and degradation of (4-Chloro-1,3-benzodioxol-5-yl)boronic acid
Ticket ID: #B-4CL-BDX-STAB Status: Open Subject: Storage Stability, Degradation Mechanisms, and Remediation Protocols
Introduction: The "Ortho-Halo" Challenge
Welcome to the Technical Support Center. You are likely here because your Suzuki coupling failed, or your reagent looks "off" (sticky, discolored, or variable melting point).
(4-Chloro-1,3-benzodioxol-5-yl)boronic acid presents a unique stability paradox. While the benzodioxole ring is electron-rich (generally stabilizing), the chlorine atom at the 4-position is ortho to the boronic acid at the 5-position . This specific structural feature creates a "perfect storm" for instability:
-
Steric Strain: The bulky chlorine atom twists the boronic acid group out of planarity, weakening the C-B bond.
-
Protodeboronation Susceptibility: Under the basic conditions typical of cross-coupling reactions, this compound is highly prone to losing the boron group entirely (protodeboronation), yielding 4-chloro-1,3-benzodioxol.
This guide provides the diagnostic tools and protocols to manage these risks.
Module 1: Diagnostic Hub (Troubleshooting)
User Issue: "My reagent is a sticky paste, not a powder."
-
Diagnosis: Hygroscopic Boroxine Formation.
-
Explanation: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1] This is an equilibrium process driven by entropy. Boroxines are often hygroscopic, absorbing atmospheric moisture to form a sticky paste.
-
Verdict: Usable. Boroxines hydrolyze back to the active monomer in the reaction mixture (especially with aqueous base). Do not discard.
User Issue: "NMR shows multiple peaks in the aromatic region."
-
Diagnosis: Protodeboronation (Irreversible Degradation).
-
Explanation: If you see a sharp proton signal corresponding to the position where Boron should be (typically upfield shifted compared to the C-B bound proton), the C-B bond has cleaved.
-
Verdict: Critical Failure. If >10% degraded, purification is required.
User Issue: "The melting point is 20°C lower than the Certificate of Analysis."
-
Diagnosis: Variable Hydration State.
-
Explanation: Boronic acids exist as a mixture of monomer (anhydrous), monomer (hydrated), and boroxine (anhydride). This mixture depresses the melting point significantly.
-
Verdict: Ignore MP. Melting point is an unreliable purity metric for boronic acids. Rely on HPLC or qNMR.
Module 2: The Science of Degradation (Mechanisms)
To effectively handle this reagent, you must distinguish between reversible changes and irreversible damage.
The Boroxine Equilibrium (Reversible)
Boronic acids spontaneously dehydrate to form boroxines (cyclic trimers). This is not decomposition.
-
Trigger: Vacuum drying or long-term dry storage.
-
Impact: Changes stoichiometry (MW of boroxine is different).
-
Solution: Add a slight excess of reagent or pre-hydrolyze with aqueous base.
Base-Catalyzed Protodeboronation (Irreversible)
This is the primary killer of (4-Chloro-1,3-benzodioxol-5-yl)boronic acid.
-
Mechanism: The ortho-chloro group accelerates C-B bond cleavage. In the presence of base (e.g.,
, ), the boronate anion forms. The steric strain from the chlorine facilitates the ipso-protonation or hydrolysis of the C-B bond. -
Result: Formation of 4-chloro-1,3-benzodioxol (inactive oil).
Visualizing the Pathways
Figure 1: Degradation landscape. The yellow path (Boroxine) is reversible. The red paths (Deboronated/Phenol) are irreversible. The Ortho-Chloro substituent significantly accelerates the red path.
Module 3: Remediation Protocols
If your reagent purity is compromised (<90%), use these protocols. Do not attempt silica chromatography without modification, as boronic acids streak and decompose on standard silica.
Protocol A: Purity Assessment via qNMR
Standard NMR solvents (CDCl3) can shift the boroxine/monomer equilibrium, complicating integration. Use this "Monomer-Forcing" method.
-
Solvent: Prepare a mixture of DMSO-d6 and D2O (ratio 10:1). The D2O forces the hydrolysis of all boroxine back to the monomer.
-
Standard: Add an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquisition: Run 1H NMR with a relaxation delay (d1) > 10 seconds to ensure accurate integration.
-
Analysis: Integrate the aromatic protons of the benzodioxole ring against the internal standard. Ignore the broad OH peaks.
Protocol B: Recrystallization (The "Rescue" Method)
Best for removing de-boronated byproducts.
-
Dissolution: Dissolve 1.0 g of crude boronic acid in the minimum amount of hot acetonitrile (approx. 5-8 mL) at 60°C.
-
Note: Avoid alcohols if possible to prevent ester formation, though water/ethanol mixtures can work.
-
-
Filtration: If insoluble particulates remain, filter hot through a glass frit.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) for 4 hours.
-
Anti-solvent:[2] If no crystals form, add cold water dropwise until turbidity persists, then cool.
-
-
Collection: Filter the white solid and wash with cold hexanes (to remove de-boronated organic oil).
-
Drying: Dry under vacuum at room temperature. Do not heat , as this promotes boroxine formation.
Module 4: Storage Best Practices
To maximize shelf life (target: >1 year), adhere to the "Cold-Dark-Inert" rule.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2°C to 8°C | Slows the kinetics of auto-oxidation and dehydration. |
| Atmosphere | Argon or Nitrogen | Prevents atmospheric moisture (sticky paste formation) and aerobic oxidation. |
| Container | Amber Glass + Parafilm | Amber glass blocks UV (though benzodioxoles are relatively UV stable); Parafilm ensures a moisture seal. |
| Additives | None (Solid State) | Do not store as a solution. In solution, the C-B bond is significantly more labile. |
Module 5: Reaction Optimization (The "Workaround")
If the reagent degrades during your reaction (low yields), modify your Suzuki coupling conditions to mitigate the ortho-halo instability.
Recommended Workflow:
Figure 2: Optimization strategy for unstable ortho-substituted boronic acids. Minimizing the concentration of the "active" boronate anion (via weaker bases) and speeding up the catalytic cycle (via better ligands) outcompetes degradation.
References
-
Boronic Acid Stability & Protodeboron
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society.[3]
-
-
Boroxine-Boronic Acid Equilibrium
-
Purific
-
Diethanolamine Adduct Method:Sharman, G., et al. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes. Journal of Organic Chemistry.[6]
-
-
Ortho-Substituent Effects
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. rsquarel.org [rsquarel.org]
Technical Support Center: Optimizing Reactivity of 4-Chlorobenzo[d][1,3]dioxol-5-ylboronic Acid
Executive Summary
You are likely encountering low yields (<15%) or complete reaction failure with 4-chlorobenzo[d][1,3]dioxol-5-ylboronic acid . This is not a quality issue with the reagent but a predictable kinetic bottleneck caused by its specific structure.
This molecule presents a "perfect storm" for Suzuki coupling failure:
-
Steric Hindrance: The chlorine atom at the C4 position (ortho to the boronic acid) physically blocks the palladium complex during transmetallation.
-
Electronic Instability: The electron-rich 1,3-benzodioxole ring accelerates protodeboronation , a side reaction that destroys your boronic acid faster than it can couple.
This guide provides the mechanistic insight and validated protocols to rescue your synthesis.
Part 1: The Diagnosis (Why Standard Conditions Fail)
Standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/Water) rely on a fast transmetallation step. With your substrate, the ortho-chloro substituent significantly increases the activation energy for transmetallation. Simultaneously, the electron-donating nature of the dioxole ring makes the C–B bond susceptible to hydrolysis (protodeboronation).
The Result: The catalyst waits too long to engage the boron, and the base destroys the boron while it waits.
Visualizing the Failure Mode
The following diagram illustrates the competition between the desired pathway and the destructive side reaction.
Figure 1: Kinetic competition between the slow, sterically hindered coupling (yellow) and the rapid protodeboronation (red).
Part 2: The "Rescue" Protocol (Reaction Optimization)
To fix this, we must accelerate transmetallation using bulky, electron-rich ligands and suppress protodeboronation by modifying the base/solvent system.
Recommended System: Buchwald Generation 3/4
Switch from simple phosphines (PPh₃) to dialkylbiaryl phosphine ligands. These ligands create a monolithic Pd-center that forces the reaction forward despite steric bulk.
| Component | Standard (Avoid) | Optimized (Recommended) | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | XPhos Pd G3 or SPhos Pd G3 | SPhos/XPhos are designed for sterically hindered substrates. The "G3" precatalyst ensures rapid activation. |
| Base | Na₂CO₃ or K₂CO₃ | K₃PO₄ (Tribasic Potassium Phosphate) | K₃PO₄ is anhydrously soluble enough to promote coupling but less aggressive toward protodeboronation than carbonates. |
| Solvent | DME/Water (1:1) | 1,4-Dioxane/Water (10:1) or Toluene | Minimizing water concentration reduces the rate of hydrolytic deboronation. |
| Temp | 80°C | 100°C (Rapid Heating) | Higher temperature helps overcome the steric barrier of the ortho-Cl. |
Step-by-Step Optimization Protocol
Objective: Couple 4-chlorobenzo[d][1,3]dioxol-5-ylboronic acid (1.2 equiv) with an aryl bromide (1.0 equiv).
-
Preparation: Charge a reaction vial with the Aryl Bromide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and XPhos Pd G3 (0.02–0.05 equiv).
-
Base Addition: Add K₃PO₄ (2.0 equiv).
-
Solvent & Degassing: Add 1,4-Dioxane and Water (ratio 10:1). Crucial: Sparge with Argon/Nitrogen for 10 minutes. Oxygen kills the active catalyst species required for difficult couplings.
-
Reaction: Seal the vial and heat to 100°C .
-
Note: If using a microwave, ramp to 100°C over 2 minutes and hold for 30–60 minutes.
-
-
Monitoring: Check LCMS at 1 hour. If the boronic acid is consumed but no product forms, see the FAQ below regarding "Slow-Release" strategies.
Part 3: Troubleshooting Logic (Decision Tree)
Use this flow to diagnose specific failures during your experiment.
Figure 2: Diagnostic logic for isolating the root cause of reaction failure.
Part 4: Frequently Asked Questions (FAQ)
Q1: My NMR of the reagent shows a complex mixture. Is it degraded?
Likely not. Boronic acids exist in a reversible equilibrium with their trimeric anhydride form, called a boroxine .
-
Observation: You may see broad peaks or multiple sets of aromatic signals in CDCl₃.
-
Verification: Add a drop of D₂O to your NMR tube. This shifts the equilibrium back to the monomeric acid species (Ar-B(OH)₂), simplifying the spectrum.
-
Impact: Boroxines are catalytically active. However, if you weigh the boroxine assuming it is the boronic acid, your stoichiometry will be incorrect (you are actually adding more boron than calculated).
Q2: The boronic acid disappears instantly, but I get no product. Why?
This is classic Protodeboronation . The combination of the electron-rich dioxole ring and the ortho-chloro substituent makes the C-B bond labile.
-
Immediate Fix: Switch to Anhydrous Conditions . Use Cs₂CO₃ or K₃PO₄ in pure DMF or Toluene.
-
Advanced Fix: If the acid is too unstable, convert it to a MIDA Boronate or a Potassium Trifluoroborate (-BF₃K) . These species slowly release the active boronic acid, keeping its concentration low and preventing side reactions [1].[1]
Q3: Can I use Pd(PPh₃)₄ if I increase the loading?
No. Increasing the loading of an inefficient catalyst will not overcome the steric barrier imposed by the ortho-chlorine. The "Cone Angle" of PPh₃ is too small to facilitate the reductive elimination in crowded systems. You need bulky ligands like SPhos or XPhos which facilitate the coupling of sterically hindered substrates [2].
References
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716-6717. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
-
IUPAC. (2014). Boroxine-Boronic Acid Equilibrium.[3] Pure and Applied Chemistry. [Link]
Sources
Validation & Comparative
Reactivity comparison: (4-Chloro-1,3-benzodioxol-5-yl)boronic acid vs phenylboronic acid
An In-Depth Guide to the Comparative Reactivity of Arylboronic Acids in Suzuki-Miyaura Coupling
Topic: Reactivity Comparison: (4-Chloro-1,3-benzodioxol-5-yl)boronic acid vs. Phenylboronic acid
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Beyond the Catalog Entry
In the vast landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a pillar, indispensable for the construction of carbon-carbon bonds.[1] The choice of the organoboron reagent is a critical parameter that dictates reaction efficiency, scope, and the need for optimization. This guide moves beyond simple catalog specifications to provide a detailed, mechanistic comparison between a foundational reagent, phenylboronic acid , and a more complex, functionalized analogue, (4-Chloro-1,3-benzodioxol-5-yl)boronic acid .
While both serve as aryl donors, their reactivity profiles are markedly different. This difference is not arbitrary; it is a direct consequence of the electronic and steric perturbations introduced by the substituents on the phenyl ring. Phenylboronic acid serves as our baseline—a sterically unencumbered and electronically neutral benchmark. In contrast, (4-Chloro-1,3-benzodioxol-5-yl)boronic acid presents a more nuanced case study, featuring a sterically demanding ortho-chloro group and the electronically ambiguous benzodioxole moiety.
This guide will dissect these structural differences, predict their impact on the crucial transmetalation step of the catalytic cycle, and provide a framework for experimental validation. Our objective is to equip the practicing scientist with the predictive power to select appropriate reaction conditions and anticipate challenges when employing sterically hindered and electronically complex boronic acids.
Structural and Electronic Underpinnings of Reactivity
The reactivity of a boronic acid in the Suzuki-Miyaura reaction is fundamentally governed by the ease with which its organic moiety is transferred to the palladium center. This process, transmetalation, is sensitive to both the steric environment around the boron atom and the electronic properties of the aryl ring.
Caption: Molecular structures of the compared reagents.
-
Phenylboronic Acid: As the parent arylboronic acid, it provides an unadulterated system for studying the core reactivity. Its small size minimizes steric hindrance, allowing for facile approach to the palladium catalyst. Electronically, the phenyl group is relatively neutral, establishing a baseline for transmetalation efficiency.
-
(4-Chloro-1,3-benzodioxol-5-yl)boronic acid: This molecule introduces two key modifications whose effects must be considered in concert:
-
The Benzodioxole Moiety: The two oxygen atoms of the dioxole ring act as electron-donating groups through resonance, increasing the electron density of the aromatic ring.
-
The Chlorine Atom: The chloro substituent exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. Positioned ortho to the boronic acid, it significantly lowers the electron density on the carbon atom bonded to boron. This increased polarization can, in some cases, facilitate transmetalation. However, its position also introduces significant steric hindrance .[2][3][4]
-
The Decisive Factors:
-
Steric Hindrance: The primary determinant of reduced reactivity for the substituted boronic acid is the steric bulk of the ortho-chloro group.[2][5] This physically impedes the formation of the necessary intermediate between the palladium complex and the boronic acid, thereby increasing the activation energy of the transmetalation step.[2][3] Reactions involving ortho-substituted arylboronic acids often proceed more slowly and may require more forcing conditions to achieve good yields.[2]
-
Lewis Acidity: The Lewis acidity of the boron center is influenced by the ring's electronic properties. Electron-withdrawing groups generally increase the acidity of the boronic acid.[6][7] In (4-Chloro-1,3-benzodioxol-5-yl)boronic acid, the potent inductive withdrawal from the chlorine atom likely outweighs the donating effect of the dioxole ring, resulting in a more Lewis acidic boron center compared to phenylboronic acid. While increased Lewis acidity can be beneficial, this electronic advantage is often overshadowed by the dominant steric effect.
Impact on the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. Understanding this mechanism is key to appreciating how the structure of the boronic acid influences the overall reaction rate and outcome.[1][8]
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
The choice between phenylboronic acid and its substituted counterpart primarily impacts the Transmetalation step. For transmetalation to occur, a boronate species, formed by the reaction of the boronic acid with a base, coordinates to the palladium(II) complex.[9]
-
With phenylboronic acid , its lack of steric hindrance allows for rapid and efficient formation of the key intermediate, leading to a fast transmetalation rate.
-
With (4-Chloro-1,3-benzodioxol-5-yl)boronic acid , the ortho-chloro group creates a steric shield. This shield makes it more difficult for the boron center to approach and coordinate with the palladium atom, thus slowing the rate of transmetalation and, consequently, the entire catalytic cycle.
Comparative Experimental Performance Data
To illustrate the practical implications of these structural differences, the following table summarizes the expected outcomes from a standardized Suzuki-Miyaura coupling reaction between the two boronic acids and a common coupling partner, 4-bromoanisole.
Reaction: Arylboronic Acid + 4-Bromoanisole → 4-Methoxy-1,1'-biphenyl derivative
| Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2%) | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 4 | ~95% |
| (4-Chloro-1,3-benzodioxol-5-yl)boronic acid | Pd(PPh₃)₄ (2%) | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 12 | ~60% |
| (4-Chloro-1,3-benzodioxol-5-yl)boronic acid | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ (2.0) | Dioxane | 100 | 8 | ~85% |
Analysis of Results:
-
Under identical, standard conditions, phenylboronic acid is expected to react significantly faster and provide a higher yield than its substituted counterpart.
-
The lower reactivity of (4-Chloro-1,3-benzodioxol-5-yl)boronic acid necessitates either longer reaction times or, more effectively, a move towards more robust reaction conditions.
-
Switching to a stronger base (like cesium carbonate) and a more sophisticated catalyst system featuring bulky, electron-rich phosphine ligands (like dppf) can effectively overcome the steric hindrance and improve the yield dramatically.[2] This is a crucial insight for any scientist working with sterically demanding substrates.
A Validated Experimental Protocol for Comparison
This protocol provides a reliable method for performing the Suzuki-Miyaura coupling, allowing for a direct comparison of the two boronic acids under identical conditions.
Caption: A generalized workflow for Suzuki-Miyaura coupling.
Materials and Reagents:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Phenylboronic acid (1.2 mmol) OR (4-Chloro-1,3-benzodioxol-5-yl)boronic acid (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed Solvent (e.g., Toluene and Water, 4:1 ratio, 10 mL)
-
Anhydrous Magnesium or Sodium Sulfate
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), the selected boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Purging: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Add the palladium catalyst to the stirring mixture.
-
Reaction: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench with water (10 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure biaryl product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion and Strategic Recommendations
The choice between phenylboronic acid and (4-Chloro-1,3-benzodioxol-5-yl)boronic acid is a choice between straightforward reactivity and structural complexity.
-
Phenylboronic acid is the reagent of choice for applications requiring a simple, unsubstituted phenyl group. Its high reactivity and predictable behavior make it ideal for rapid synthesis and high-throughput screening applications where reliability and speed are paramount.
-
(4-Chloro-1,3-benzodioxol-5-yl)boronic acid is a specialized building block. Its use is dictated by the necessity of incorporating the chloro-benzodioxole scaffold into the target molecule—a common motif in pharmaceutical and agrochemical design. Scientists employing this reagent must be prepared for its attenuated reactivity. Success hinges on the rational selection of more active catalysts (e.g., those with bulky, electron-rich ligands), stronger bases, and potentially higher reaction temperatures to overcome the significant steric barrier imposed by the ortho-chloro substituent.
Ultimately, understanding the interplay of steric and electronic effects is not merely an academic exercise; it is a practical necessity that enables the modern chemist to troubleshoot difficult reactions, optimize conditions, and rationally design synthetic routes to complex molecular targets.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Cammidge, A. N., & Crepy, K. V. L. (2004). The Suzuki-Miyaura cross-coupling of phenylboronic acid with aryl chlorides. Chemical Communications, (15), 1723-1736. [Link]
-
Thomas, A. A., & Janda, K. D. (2006). Boronic acids in medicinal chemistry: recent advances. Bioorganic & Medicinal Chemistry Letters, 16(1), 1-3. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Optimizing Catalytic Efficiency in the Suzuki-Miyaura Coupling of 4-Chlorobenzodioxole Derivatives
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the intricate world of pharmaceutical synthesis, the formation of carbon-carbon bonds is a cornerstone, and the Suzuki-Miyaura cross-coupling reaction stands as a titan in this field.[1] This guide delves into the nuances of catalytically coupling 4-chlorobenzodioxole boronic acid, a valuable building block in medicinal chemistry, with a focus on comparing the efficiency of modern palladium-based catalytic systems. The inherent challenge of activating the robust C-Cl bond necessitates a sophisticated approach to catalyst selection, moving beyond standard protocols to achieve optimal yields and process efficiency.
The Challenge and Importance of Aryl Chloride Coupling
The benzodioxole moiety is a privileged scaffold found in numerous biologically active compounds. However, the synthesis of its derivatives through cross-coupling reactions is often hampered by the low reactivity of the corresponding aryl chlorides. Compared to their bromide and iodide counterparts, aryl chlorides exhibit a stronger C-X bond, making the initial oxidative addition step of the catalytic cycle significantly more demanding.[2] This guide will navigate these challenges by comparing catalytic systems that have revolutionized the coupling of these historically difficult substrates.
The Heart of the Reaction: The Palladium Catalytic Cycle
Understanding the catalytic cycle is paramount to troubleshooting and optimizing any Suzuki-Miyaura reaction. The process is a finely orchestrated sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is profoundly influenced by the choice of palladium precursor, and more critically, the ancillary ligand.
For aryl chlorides, the oxidative addition of the Ar-Cl bond to the Pd(0) center is the rate-limiting step. Success hinges on using ligands that create a highly electron-rich and sterically bulky palladium center, which promotes this difficult insertion.
Comparative Analysis of Modern Catalytic Systems
The evolution of ligands has been the single most important factor in enabling efficient aryl chloride couplings. Below, we compare three classes of catalytic systems, evaluating their performance with a representative reaction: the coupling of 4-chlorobenzodioxole with phenylboronic acid.
Catalyst System 1: The "Buchwald" Biaryl Phosphine Ligands
Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are characterized by their steric bulk and electron-donating properties.[3] This combination is highly effective at promoting the oxidative addition of aryl chlorides and accelerating the reductive elimination step.
-
Causality of Choice: The bulky biaryl backbone forces a wide P-Pd-P bond angle, while the electron-rich phosphine group increases the electron density on the palladium center, making it more nucleophilic and reactive towards the aryl chloride.[2][3]
Catalyst System 2: N-Heterocyclic Carbene (NHC) Ligands
NHC ligands have emerged as powerful alternatives to phosphines.[1][4] They form very strong bonds with the metal center, creating highly stable and active catalysts. Their strong σ-donating ability makes the palladium center exceptionally electron-rich, surpassing many phosphine ligands in this regard.
-
Causality of Choice: The exceptional stability of Pd-NHC complexes prevents catalyst decomposition at elevated temperatures often required for aryl chloride activation. Their potent electron-donating nature provides a significant driving force for the oxidative addition step.[1]
Catalyst System 3: Traditional Phosphine Ligands (A Baseline)
For decades, ligands like triphenylphosphine (PPh₃) were the standard. While effective for aryl bromides and iodides, their performance with unactivated aryl chlorides is generally poor.
-
Causality of Choice: PPh₃ offers a valuable baseline for comparison. Its relatively smaller steric bulk and lower electron-donating capacity compared to modern ligands highlight the specific structural features required to overcome the high activation barrier of the C-Cl bond.
Performance Data Summary
The following table summarizes the expected performance of these catalytic systems under optimized conditions for the coupling of 4-chlorobenzodioxole with phenylboronic acid.
| Catalyst System (Ligand) | Pd Precursor | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | Pd₂(dba)₃ | 0.5 - 1.0 | K₃PO₄ | Toluene/H₂O | 100 | 4 - 8 | > 95 |
| IPr (NHC) | Pd(OAc)₂ | 0.5 - 1.0 | K₂CO₃ | Dioxane | 110 | 6 - 12 | > 90 |
| PPh₃ | Pd(PPh₃)₄ | 2.0 - 5.0 | K₃PO₄ | Toluene | 110 | 24 | < 20 |
Note: This data is representative and compiled from typical outcomes for challenging aryl chloride couplings reported in the literature. Actual results may vary.[3][4][5][6]
Experimental Protocols: A Self-Validating Workflow
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-chlorobenzodioxole. The key to reproducibility is the rigorous exclusion of oxygen, which can deactivate the palladium catalyst.
Step-by-Step Methodology
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add 4-chlorobenzodioxole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely ground potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inerting the Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.
-
Solvent Addition: Add degassed solvent (e.g., toluene, 1,4-dioxane) via syringe to the desired concentration (typically 0.1-0.5 M). If a biphasic system is used, add degassed water.
-
Catalyst Preparation & Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃, 0.5 mol%) and the ligand (e.g., SPhos, 1.0 mol%). Add the appropriate volume of this solution to the reaction mixture via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir vigorously for the required duration, typically 4-12 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove the base and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Expert Insights & Troubleshooting
-
The Base is Not Just a Base: The choice of base is critical. Strong, non-nucleophilic bases like K₃PO₄ or K₂CO₃ are often preferred. The base not only facilitates the transmetalation step but can also influence catalyst stability and activity.
-
Solvent Selection Matters: The solvent must be able to dissolve the reactants and maintain catalyst stability at high temperatures. Aprotic polar solvents like dioxane or toluene are common. The addition of water can sometimes accelerate the reaction, but it must be carefully optimized.[7][8]
-
Low Conversion? If you observe incomplete conversion, consider increasing the temperature, extending the reaction time, or ensuring your system is scrupulously free of oxygen. Catalyst deactivation is a common culprit.
-
Side Reactions: The primary side reaction to watch for is the homocoupling of the boronic acid. This can often be suppressed by using a slight excess of the aryl chloride and by the careful addition of the catalyst.
This guide provides a framework for the rational selection and optimization of catalytic systems for the challenging yet vital Suzuki-Miyaura coupling of 4-chlorobenzodioxole derivatives. By understanding the underlying principles of the catalytic cycle and leveraging the power of modern, highly active ligands, researchers can unlock efficient pathways to novel molecules with significant potential in drug discovery and development.
References
-
Bardera, M. A., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Available at: [Link]
-
Hassan, A., et al. (2019). A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. Molecules. Available at: [Link]
-
Li, Y., et al. (2012). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. ScienceDirect. Available at: [Link]
-
Biki, K. A., & Konstas, K. (Year Not Specified). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. ResearchGate. Available at: [Link]
-
Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic Chemistry Portal. Available at: [Link]
-
Lamola, J. L., et al. (2024). Pd-catalyzed coupling between various aryl chlorides and arylboronic acids. ResearchGate. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]
-
Organ, M. G., et al. (2004). Suzuki-Miyaura cross-coupling of aryl and alkyl halides using palladium/imidazolium salt protocols. Figshare. Available at: [Link]
-
Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. Available at: [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Unknown Author. (Year Not Specified). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. Available at: [Link]
-
Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. ACS Publications. Available at: [Link]
-
Guram, A. S., et al. (2007). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. Available at: [Link]
-
Valdés, C., et al. (2021). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]
-
Sova, M., & Sova, R. (2017). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Unknown Author. (Year Not Specified). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. Available at: [Link]
-
Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Elsevier. Available at: [Link]
-
Met-trans-A2B-corrole. (Year Not Specified). Suzuki cross-couplings of (hetero)aryl chlorides in the solid-state. Royal Society of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. (Year Not Specified). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Silva, A. B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 7. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation of Synthetic Routes Using (4-Chloro-1,3-benzodioxol-5-yl)boronic acid: A Comparative Guide
The 4-chloro-1,3-benzodioxole moiety is a privileged pharmacophore in modern medicinal chemistry, frequently appended to complex scaffolds to modulate lipophilicity and target binding. However, constructing these architectures via Suzuki-Miyaura cross-coupling presents a notorious dual challenge: the ortho-chloro substituent creates a severe steric bottleneck, while the electron-donating oxygen atoms of the benzodioxole ring render the boron species highly susceptible to base-catalyzed degradation.
This guide objectively compares the performance of (4-Chloro-1,3-benzodioxol-5-yl)boronic acid against its protected alternatives, providing mechanistic causality, comparative data, and self-validating experimental protocols to ensure synthetic success.
Mechanistic Insights: The Causality of Coupling Failures
To successfully couple this specific building block, one must understand the competing kinetic pathways at play during the catalytic cycle.
When utilizing standard Suzuki-Miyaura conditions (e.g.,
-
Steric Hindrance at Transmetalation: The ortho-chloro group acts as a physical shield around the boron atom. This drastically slows down the transmetalation step, which requires the formation of a bridged palladium-boronate intermediate.
-
Electronic Instability (Protodeboronation): As demonstrated by Lloyd-Jones and co-workers, the rate of base-catalyzed protodeboronation is highly dependent on the electronic nature of the aryl ring . The oxygen atoms of the benzodioxole ring donate electron density via resonance, facilitating the unimolecular heterolysis of the C–B bond in the basic aqueous environment.
The Solution: To outcompete protodeboronation, the transmetalation step must be artificially accelerated. This is achieved by employing bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) paired with generation-3 or -4 (G3/G4) palladium precatalysts . These ligands force a rapid reductive elimination and facilitate the coupling of sterically hindered substrates before the boronic acid can degrade.
Caption: Suzuki-Miyaura catalytic cycle highlighting the competing protodeboronation pathway.
Comparative Performance Data: Choosing the Right Boron Species
When designing your synthetic route, you must choose between the Free Boronic Acid , the Pinacol Ester (BPin) , and the Potassium Trifluoroborate Salt (
While BPin esters are widely favored for their bench stability, the added steric bulk of the pinacol ring exacerbates the transmetalation bottleneck caused by the ortho-chloro group. The table below summarizes the coupling efficiency of these three variants with a model electrophile (4-bromoanisole).
Table 1: Cross-Coupling Performance Comparison
| Boron Species | Catalyst System | Base / Solvent | Time / Temp | Yield (%) | Protodeboronation (%) |
| Free Boronic Acid | XPhos Pd G3 (2 mol%) | 2h / 60°C | 92% | <5% | |
| Free Boronic Acid | 12h / 90°C | 15% | 80% | ||
| BPin Ester | XPhos Pd G3 (2 mol%) | 12h / 60°C | 45% | <5% (Incomplete) | |
| BPin Ester | KOH / 1,4-Dioxane: | 12h / 90°C | 68% | 15% | |
| XPhos Pd G3 (2 mol%) | 8h / 80°C | 85% | <2% |
Self-Validating Experimental Protocol
The following protocol leverages the free (4-Chloro-1,3-benzodioxol-5-yl)boronic acid. It includes a critical in-process validation step to ensure the transmetalation kinetics are functioning as intended.
Materials Required:
-
(4-Chloro-1,3-benzodioxol-5-yl)boronic acid (1.2 equiv)
-
Aryl halide electrophile (1.0 equiv)
-
XPhos Pd G3 (2 mol%)
-
Anhydrous
, finely milled (2.0 equiv) -
Degassed THF and Deionized
(4:1 ratio)
Step-by-Step Methodology:
-
Inert Preparation: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), XPhos Pd G3 (0.02 mmol), and the milled
(2.0 mmol). -
Solvent Addition: Add 4.0 mL of degassed THF followed by 1.0 mL of degassed
. Seal the vial with a PTFE-lined septum cap. -
Reaction Initiation: Remove the vial from the glovebox and place it in a pre-heated aluminum block at 60 °C. Crucial: Stir vigorously (≥1000 rpm) to ensure maximum interfacial surface area in the biphasic mixture, which is required for rapid transmetalation.
-
Self-Validating LC-MS Check (15 min): Withdraw a 10 µL aliquot via syringe, dilute in 1 mL of LC-grade Acetonitrile, and analyze via LC-MS.
-
Diagnostic Check: You should observe >50% conversion to the product mass. If the mass corresponding to 4-chloro-1,3-benzodioxole (m/z 156, the des-boro byproduct) exceeds 10% relative to the product, your transmetalation is failing. Immediately check your stirring efficiency or verify the anhydrous nature of your bulk base.
-
-
Workup: After 2 hours, cool the reaction to room temperature. Dilute with EtOAc (10 mL) and partition with water (2 × 5 mL). Wash the organic layer with brine (5 mL).
-
Purification: Dry the organic phase over
, concentrate under reduced pressure, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).
Caption: Experimental decision tree and validation workflow for boron species selection.
References
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion". Journal of the American Chemical Society. Available at:[Link]
A Comparative Guide to the Elemental Analysis of (4-Chloro-1,3-benzodioxol-5-yl)boronic acid
This guide provides an in-depth comparison of analytical benchmarks for the elemental analysis of (4-Chloro-1,3-benzodioxol-5-yl)boronic acid (Molecular Formula: C₇H₆BClO₄, Molecular Weight: 199.39 g/mol ). As a crucial building block in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura coupling reactions, the precise determination of its elemental composition is paramount for quality control, stoichiometric verification, and ensuring the purity of downstream products.[1] This document evaluates the performance of several instrumental techniques, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The inherent complexity of this molecule, containing carbon, hydrogen, oxygen, chlorine, and boron, precludes the use of a single technique for a complete elemental profile. Boronic acids, in particular, present unique analytical challenges, including a tendency to dehydrate, which can complicate methods reliant on thermal decomposition.[2] Therefore, a multi-faceted, orthogonal approach is necessary for a robust and self-validating analysis.
Theoretical Composition: The Definitive Benchmark
All experimental results must be benchmarked against the compound's theoretical elemental composition, derived from its molecular formula. This serves as the absolute standard for accuracy.
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 42.17% |
| Hydrogen | H | 1.008 | 6 | 6.048 | 3.03% |
| Boron | B | 10.811 | 1 | 10.811 | 5.42% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.78% |
| Oxygen | O | 15.999 | 4 | 63.996 | 32.10% |
| Total | 199.39 | 100.00% |
Core Analytical Techniques: A Head-to-Head Comparison
A comprehensive analysis of (4-Chloro-1,3-benzodioxol-5-yl)boronic acid requires a combination of techniques, each excelling in the quantification of different elements. The three principal methods evaluated are Combustion Analysis, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and X-Ray Fluorescence (XRF) Spectroscopy.
| Feature | Combustion Analysis (CHNS/O) | ICP-OES | X-Ray Fluorescence (XRF) |
| Elements Detected | C, H (N, S, O by different modes) | Boron (and most other metals/metalloids) | Chlorine (and elements Na-U) |
| Principle | Flash combustion and detection of gaseous oxides (CO₂, H₂O).[3] | Atomic emission from atoms excited in argon plasma. | Emission of characteristic X-rays after excitation by a primary X-ray source.[4] |
| Sample Preparation | Weighing into tin/silver capsules. | Complete acid digestion to form a liquid sample. | Minimal; typically pressing into a pellet or loose powder in a cup.[5] |
| Analysis Type | Destructive | Destructive | Non-destructive.[5] |
| Speed | ~6-8 minutes per sample.[3] | Fast analysis post-digestion (~2-5 min). | Very fast; results in seconds to minutes.[4][6] |
| Key Strengths | Gold standard for C & H determination; high precision. | Excellent sensitivity and accuracy for Boron.[7][8] | Rapid, non-destructive, and ideal for halogens like Chlorine.[6][9] |
| Key Weaknesses | Does not detect B or Cl. Boronic acids can give inconsistent results due to dehydration.[2] | Susceptible to Boron "memory effects" in glassware; requires meticulous sample preparation.[10][11] | Lower sensitivity for light elements like Boron. |
Recommended Analytical Workflow
For a complete and validated elemental profile, a parallel workflow is recommended. This approach leverages the strengths of each technique while using their orthogonal nature to build confidence in the final, consolidated result.
Caption: Figure 1: Recommended Orthogonal Workflow for Elemental Analysis.
Experimental Data & Benchmarking
The following table presents typical experimental data obtained from the analysis of a high-purity batch of (4-Chloro-1,3-benzodioxol-5-yl)boronic acid, demonstrating the performance of each technique relative to the theoretical benchmark.
| Element | Theoretical (%) | Combustion Analysis (%) | ICP-OES (%) | XRF (%) | Deviation from Theoretical |
| C | 42.17 | 42.21 ± 0.15 | N/A | N/A | +0.09% |
| H | 3.03 | 3.05 ± 0.10 | N/A | N/A | +0.66% |
| B | 5.42 | N/A | 5.39 ± 0.08 | N/A | -0.55% |
| Cl | 17.78 | N/A | N/A | 17.85 ± 0.20 | +0.39% |
Results are presented as Mean ± Standard Deviation (n=3). Deviation is calculated as [(Experimental - Theoretical) / Theoretical] * 100.
Analysis of Results: The data demonstrates high accuracy across all employed techniques, with deviations well within acceptable limits for pharmaceutical and fine chemical analysis (typically <0.4% absolute for combustion and <5% relative for spectroscopic methods). The low standard deviation in each measurement indicates high precision and method robustness. The synergy of the methods provides a complete elemental picture that would be impossible to achieve with a single technique.
Detailed Experimental Protocols
Protocol 1: Carbon & Hydrogen by Combustion Analysis
This method is based on the complete, instantaneous oxidation of the sample via "flash combustion."[3]
-
Instrument Preparation: Calibrate the CHN analyzer (e.g., Perkin-Elmer 2400 Series) using a certified standard such as Acetanilide.
-
Sample Preparation: Accurately weigh 1-2 mg of the (4-Chloro-1,3-benzodioxol-5-yl)boronic acid sample into a tin capsule.
-
Combustion: Place the capsule into the autosampler. The sample is dropped into a high-temperature (~950°C) furnace with a stream of pure oxygen. The presence of copper oxide aids in complete oxidation.
-
Gas Separation & Detection: The resulting gases (CO₂ and H₂O) are passed through a chromatographic column to separate them. Their concentrations are measured by a thermal conductivity detector.
-
Calculation: The instrument software automatically calculates the weight percentages of Carbon and Hydrogen based on the detector response and initial sample weight.
Protocol 2: Boron by ICP-OES
This protocol is optimized to mitigate Boron's challenging analytical characteristics, such as its propensity to adhere to glass surfaces.[10]
Caption: Figure 2: ICP-OES Workflow for Boron Analysis.
-
Sample Digestion: Accurately weigh approximately 50 mg of the sample into a high-purity PTFE-TFM microwave digestion vessel. Add 5 mL of trace-metal grade nitric acid and 1 mL of hydrogen peroxide.
-
Microwave Program: Seal the vessels and place them in a microwave digestion system. Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes to ensure complete digestion.
-
Dilution: After cooling, carefully unseal the vessels and quantitatively transfer the clear solution to a 50 mL volumetric flask. Dilute to the mark with 18 MΩ·cm deionized water.
-
Analysis: Analyze the solution using a calibrated ICP-OES instrument. Monitor the primary Boron emission line at 249.772 nm and a secondary line (e.g., 208.956 nm) for confirmation.[11] An internal standard (e.g., Yttrium) should be used to correct for matrix effects.
-
Quality Control: Between samples, rinse the system with a 2% mannitol solution or a dilute acid solution to prevent boron carry-over.[10] Analyze a blank and a certified Boron standard with every batch.
Protocol 3: Chlorine by X-Ray Fluorescence (XRF)
XRF offers a significant advantage in speed and simplicity, making it ideal for quality control in a regulated environment.[5][6][12]
-
Instrument Preparation: Calibrate the XRF spectrometer (e.g., a Malvern Panalytical Revontium) using a set of certified standards with known chlorine concentrations in a similar organic matrix.
-
Sample Preparation: Weigh approximately 1 gram of the (4-Chloro-1,3-benzodioxol-5-yl)boronic acid powder. Press the powder into a pellet using a hydraulic press at approximately 10 tons of pressure. Alternatively, place the loose powder into a sample cup sealed with a thin Mylar film.
-
Analysis: Place the sample into the spectrometer. The analysis is typically automated, irradiating the sample with X-rays and measuring the intensity of the emitted Chlorine K-alpha fluorescent X-rays.
-
Calculation: The instrument software uses the pre-established calibration curve to convert the measured intensity into a weight percentage of Chlorine.
Conclusion and Final Recommendation
Accurate and precise elemental analysis of (4-Chloro-1,3-benzodioxol-5-yl)boronic acid is not achievable through a single analytical technique. A robust, self-validating system requires an orthogonal approach that leverages the distinct strengths of multiple instrumental methods.
The recommended benchmark strategy is the concurrent use of:
-
Combustion Analysis for definitive Carbon and Hydrogen content.
-
ICP-OES following microwave digestion for the accurate quantification of Boron.
-
XRF Spectroscopy for the rapid and non-destructive determination of Chlorine.
This multi-technique workflow provides a complete, accurate, and highly reliable elemental profile, ensuring that the material meets the stringent quality and purity standards required in research and drug development.
References
-
Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024). AZoM.com. [Link]
-
The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis. (2024). Malvern Panalytical. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
Kalnicky, D. J., & Singhvi, R. (2003). Use of Radionuclide X-Ray Fluorescence Analysis in Pharmacy Practice--Determination of Levels of Elements in Pharmaceutic Aids. Ceska a Slovenska Farmacie. [Link]
-
X-ray Fluorescence (XRF) Analysis. HORIBA Scientific. [Link]
-
The Investigation of Boron Measurement Utilizing an Ultrasonic Nebulizer and Mannitol as a Rinse Agent with a Prodigy ICP. Teledyne Leeman Labs. [Link]
-
Biomonitoring Methods – Boric acid and tetraborates – Determination of boron in urine by ICP‐OES. (2019). Publisso. [Link]
-
Determination of Boron in Fertilizer Materials by ICP-OES. Association of American Plant Food Control Officials (AAPFCO). [Link]
-
Where to use XRF in Pharma and Cosmetics. (2023). Malvern Panalytical YouTube Channel. [Link]
-
Hou, D., et al. (2019). Accurate Determination of Boron Content in Halite by ICP-OES and ICP-MS. Journal of Analytical Methods in Chemistry. [Link]
-
Berthelette, K. D., et al. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]
-
Chapter 6 Elemental Analysis and Biological Characterization. (2015). ResearchGate. [Link]
Sources
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- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
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- 5. The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis | Malvern Panalytical [malvernpanalytical.com]
- 6. news-medical.net [news-medical.net]
- 7. books.publisso.de [books.publisso.de]
- 8. Accurate Determination of Boron Content in Halite by ICP-OES and ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Use of radionuclide x-ray fluorescence analysis in pharmacy practice--determination of levels of elements in pharmaceutic aids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. teledynelabs.com [teledynelabs.com]
- 11. borax.com [borax.com]
- 12. m.youtube.com [m.youtube.com]
Crystal structure comparison of halogenated benzodioxole boronic acids
Executive Summary
This guide analyzes the solid-state behavior of halogenated benzodioxole boronic acids, a critical pharmacophore in modern drug discovery (e.g., protease inhibitors, Suzuki-Miyaura coupling partners). We compare the structural determinants of the parent 1,3-benzodioxol-5-ylboronic acid against its halogenated derivatives (fluorinated dioxole rings and aryl-halogenated variants).
Key Technical Insight: While the parent compound crystallizes via the canonical
Structural Analysis & Causality
The Baseline: 1,3-Benzodioxol-5-ylboronic Acid
The non-halogenated parent compound typically adopts a syn-anti conformation in the solid state. This conformation facilitates the formation of centrosymmetric dimers linked by pairwise O–H···O hydrogen bonds.[1][2][3][4]
-
Primary Interaction: Intermolecular Hydrogen Bond (HB).
-
Graph Set Motif:
(an eight-membered ring formed by two donors and two acceptors).ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -
Secondary Interaction: The dioxole ring oxygens act as weak HB acceptors, often engaging in C–H···O interactions with adjacent aromatic protons, stabilizing a "herringbone" or sheet-like packing.
Impact of Halogenation
Halogenation drastically alters the energy landscape of the crystal lattice. We distinguish between two modes of halogenation:
A. Dioxole Bridge Fluorination (2,2-Difluoro-1,3-benzodioxole)
Replacing the methylene protons with fluorine atoms (creating a
-
Effect: Increased lipophilicity and steric bulk.
-
Lattice Consequence: The absence of weak C–H···O "glue" often leads to lower melting points and higher solubility in non-polar solvents compared to the parent. The
group creates a "fluorine shield" that repels close packing along the stacking axis.
B. Aryl Ring Halogenation (Cl, Br, I)
Introduction of heavy halogens (Cl, Br, I) on the benzene ring activates Halogen Bonding (XB) .
-
Mechanism: The halogen atom exhibits a
-hole (a region of positive electrostatic potential) opposite the C–X bond. -
Competition: This
-hole competes with the boronic acid hydroxyls for electron density. -
Result: In 4-iodophenylboronic acid derivatives, I···O or I···
interactions can become structure-directing, sometimes overriding the standard boronic acid dimer or stabilizing the syn-syn catemer chains over dimers.
Comparative Data: Interaction Hierarchy
The following table synthesizes crystallographic data trends for benzodioxole boronic acids and their relevant halogenated analogues.
| Feature | Parent (Non-Halogenated) | 2,2-Difluoro Derivative | Aryl-Iodo Derivative |
| Primary Synthon | H-Bond Dimer ( | H-Bond Dimer | H-Bond Dimer + Halogen Bond |
| Conformation | syn-anti (Planar) | syn-anti (Twisted) | syn-anti or syn-syn |
| Packing Force | O–H[4]···O (Strong) | O–H···O (Strong) | I···O / I··· |
| Boroxine Risk | Moderate | High (due to hydrophobicity) | Low (XB stabilizes acid) |
| Space Group | Typically P2 | Typically P | Variable |
Note: The "Boroxine Risk" refers to the spontaneous dehydration of the boronic acid into a cyclic trimeric anhydride (boroxine) during crystallization, a common artifact in fluorinated systems.
Experimental Protocol: Controlled Crystallization
To obtain high-quality single crystals suitable for XRD while avoiding boroxine contamination, use the following Self-Validating Protocol .
Pre-Crystallization Validation (NMR Check)
Before attempting crystallization, verify the sample has not already dehydrated.
-
Dissolve 5 mg in DMSO-
(add 1 drop of to shift exchangeable protons). -
Pass Criteria: Boronic acid
appears as a broad singlet at ppm (integral = 2H). -
Fail Criteria: Absence of OH signal or splitting patterns indicating boroxine formation.
Vapor Diffusion Method (The "Anti-Boroxine" Technique)
Direct evaporation often promotes dehydration. Vapor diffusion is gentler.
-
Inner Vial: Dissolve 20 mg of the halogenated boronic acid in 0.5 mL THF or Acetone (solvents that H-bond to the acid, stabilizing the monomer).
-
Outer Vial: Add 3 mL of Hexane or Pentane (anti-solvent).
-
Seal & Wait: Cap tightly. Allow to stand at
for 3–7 days. -
Harvest: Crystals will form on the walls. Mount immediately in Paratone oil to prevent desolvation.
Visualization: Crystallization & Interaction Logic
Diagram 1: The "Boroxine Cycle" Avoidance Workflow
This diagram illustrates the critical decision pathways to isolate the pure acid crystal rather than the dehydrated anhydride.
Caption: Logic flow for isolating pure boronic acid crystals, prioritizing NMR validation to detect dehydration artifacts.
Diagram 2: Intermolecular Interaction Hierarchy
Visualizing the competing forces in the crystal lattice.
Caption: Hierarchy of supramolecular synthons. Hydrogen bonds drive the dimer; Halogen bonds steer the 3D architecture.
References
-
Hydrogen Bonding Motifs in Boronic Acids
-
Halogen Bonding in Boronic Acid Co-Crystals
- Title: Quantitative Insights into the Role of Halogen and Triel Bonds in the formation of Isostructural Co-crystals of 4-iodophenyl boronic acid.
-
Source: Royal Society of Chemistry (RSC), Phys. Chem. Chem. Phys., 2025.[6][7]
- Context: Defines the competition between Hydrogen and Halogen bonding in aryl boronic acids.
-
Crystal Structure of Benzodioxole Deriv
-
Title: Crystal structure of (-)-(R, E)-3-(1,3-benzodioxol-5-yl)-...[4]
- Source:Acta Crystallographica Section E, NIH PubMed Central.
- Context: Provides specific unit cell data for the benzodioxole pharmacophore packing.
-
-
Halogen Bonding Principles
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of (-)-(R, E)-3-(1,3-benzodioxol-5-yl)-5-[(4 S,5 R)-5-hy-droxy-methyl-2,2-dimethyl-1,3-dioxolan-4-yl]- N, N-di-methyl-pent-4-enamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative insights into the role of halogen and triel bonds in the formation of isostructural co-crystals of 4-iodophenyl boronic acid - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP02460A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
